molecular formula C10H9NaO3 B10769609 BMK Glycidic Acid (sodium salt)

BMK Glycidic Acid (sodium salt)

Cat. No.: B10769609
M. Wt: 200.17 g/mol
InChI Key: LGZQUMKWUFFHOV-UHFFFAOYSA-M
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Description

BMK Glycidic Acid (sodium salt) is a useful research compound. Its molecular formula is C10H9NaO3 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality BMK Glycidic Acid (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMK Glycidic Acid (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NaO3

Molecular Weight

200.17 g/mol

IUPAC Name

sodium;2-methyl-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1

InChI Key

LGZQUMKWUFFHOV-UHFFFAOYSA-M

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of BMK Glycidic Acid (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate. This compound is a significant precursor in the synthesis of phenylacetone (B166967) (P2P), which in turn is a key intermediate in the production of various amphetamine-type stimulants.[1][2] This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information is intended to support research, forensic analysis, and policy-making related to this substance.

Chemical Identity and Physicochemical Properties

BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyl-2-oxiranecarboxylic acid.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name sodium 2-methyl-3-phenyloxirane-2-carboxylate[4][5]
Common Names BMK Glycidic Acid (sodium salt), P2P methyl glycidic acid sodium salt
CAS Number 5449-12-7[3][6]
Molecular Formula C₁₀H₉NaO₃[4]
Molecular Weight 200.17 g/mol [4]
InChI InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1[4]
SMILES CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+][4]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance A crystalline solid[6]
Boiling Point 334.3°C at 760 mmHg[3]
Flash Point 136.7°C[3]
Solubility DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mLCayman Chemical
λmax 221 nmCayman Chemical
Stability Store at -20°C for long-term stability.[7]

Synthesis of BMK Glycidic Acid (Sodium Salt)

The primary route for the synthesis of BMK Glycidic Acid (sodium salt) involves a two-step process: the Darzens condensation to form a glycidic ester, followed by saponification of the ester to yield the sodium salt.

Step 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] In the context of BMK Glycidic Acid synthesis, this typically involves the reaction of a phenyl-containing ketone with an α-chloroester.

A general procedure for a Darzens condensation is as follows:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting ketone (e.g., acetophenone) and an α-haloester (e.g., ethyl chloroacetate) dissolved in a dry, aprotic solvent such as toluene (B28343).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a strong base, such as sodium ethoxide or sodium amide, in an appropriate solvent (e.g., ethanol) dropwise, ensuring the temperature remains low.[9][10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude glycidic ester.[11]

Step 2: Saponification of the Glycidic Ester

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In this step, the glycidic ester is treated with a base, typically sodium hydroxide (B78521), to yield BMK Glycidic Acid (sodium salt).[12]

A general procedure for the saponification of a glycidic ester is as follows:

  • Dissolve the crude glycidic ester in a suitable solvent, such as ethanol.

  • Add an aqueous solution of sodium hydroxide to the solution.

  • Heat the mixture and stir for several hours until the saponification is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The resulting aqueous solution contains the sodium salt of the glycidic acid. The product can be isolated by precipitation (e.g., by adding a saturated sodium chloride solution, a process known as "salting out") and collected by filtration.[13][14]

Caption: Synthetic pathway for BMK Glycidic Acid (sodium salt).

Chemical Reactions and Significance

The primary significance of BMK Glycidic Acid (sodium salt) lies in its role as a precursor to phenylacetone (P2P or BMK). This conversion is typically achieved through acid-catalyzed decarboxylation.

Decarboxylation to Phenylacetone (BMK)

Upon treatment with a mineral acid (e.g., hydrochloric acid) and heating, BMK Glycidic Acid undergoes ring-opening and decarboxylation to yield phenylacetone.[15]

G BMK_Glycidic_Acid BMK Glycidic Acid (from sodium salt + acid) Intermediate Unstable Intermediate BMK_Glycidic_Acid->Intermediate Acid, Heat Phenylacetone Phenylacetone (P2P/BMK) Intermediate->Phenylacetone Decarboxylation CO2 Carbon Dioxide Intermediate->CO2

Caption: Conversion of BMK Glycidic Acid to Phenylacetone.

Phenylacetone is a controlled substance due to its use in the illicit manufacture of methamphetamine and amphetamine.[16][17]

Analytical Methodologies

The identification and quantification of BMK Glycidic Acid (sodium salt) are crucial for forensic and regulatory purposes. Several analytical techniques are employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the sodium salt, derivatization to a more volatile ester (e.g., methyl ester) is often necessary prior to analysis.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. If derivatization is required, treat the sample with a suitable reagent (e.g., diazomethane (B1218177) or a silylating agent).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50-100°C) to a high temperature (e.g., 280-300°C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like BMK Glycidic Acid (sodium salt).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize the separation.[18]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detector: A UV detector set at the λmax of the compound (221 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, especially for compounds lacking a strong chromophore.[19][20]

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of BMK Glycidic Acid and its derivatives. The spectra would provide information on the number and types of protons and carbons in the molecule, confirming the presence of the phenyl group, the methyl group, and the epoxide ring.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include those for the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), the C-O-C stretching of the epoxide ring, and the C-H stretching of the aromatic and aliphatic parts of the molecule.

The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification.

G cluster_0 Analytical Techniques Sample BMK Glycidic Acid (Sodium Salt) Sample GC_MS GC-MS (after derivatization) Sample->GC_MS HPLC HPLC-UV/ELSD Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Identification_Quantification Identification_Quantification GC_MS->Identification_Quantification Separation & Identification HPLC->Identification_Quantification Separation & Quantification Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Structure Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Functional Group Analysis Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Molecular Weight & Fragmentation

References

An In-depth Technical Guide to BMK Glycidic Acid (sodium salt) CAS 5449-12-7

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. BMK Glycidic Acid (sodium salt) is a regulated precursor chemical in many jurisdictions due to its use in the illicit synthesis of controlled substances. The information provided herein is for research, forensic, and educational purposes only. The synthesis, possession, or use of this compound may be subject to legal restrictions and regulations.

Introduction

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid (sodium salt), is an analytical reference standard and a well-documented precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK).[1] Phenylacetone is a key intermediate in the production of various amphetamine-type stimulants.[2] This compound's significance in forensic and organic chemistry stems from its role in these synthetic pathways. This guide provides a technical overview of its chemical properties, synthesis, and analysis.

Chemical and Physical Properties

BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The presence of a strained oxirane (epoxide) ring, a carboxylic acid group, and a phenyl group defines its chemical reactivity.[4]

Table 1: Physicochemical Properties of BMK Glycidic Acid (sodium salt)

PropertyValueSource(s)
CAS Number 5449-12-7[1]
Molecular Formula C₁₀H₉O₃ • Na[1]
Molecular Weight 200.2 g/mol [1]
Appearance White crystalline powder[3]
Boiling Point 334.3°C at 760 mmHg[3][5]
Density 1.28 g/cm³[3][5]
Flash Point 136.7°C[3][5]
Solubility DMF: 5 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml[1]
IUPAC Name sodium 2-methyl-3-phenyloxirane-2-carboxylate[6]

Synthesis and Chemical Reactions

The corresponding acid, BMK Glycidic Acid, is commonly synthesized via the Darzens condensation reaction.[7] This involves the reaction of an α-haloester with a ketone in the presence of a base to form a glycidic ester, which is then hydrolyzed.[4]

The logical flow for synthesizing the parent acid involves the condensation of a ketone with an α-haloester followed by hydrolysis of the resulting glycidic ester.

G cluster_start Starting Materials Start1 Acetophenone (B1666503) (Ketone Precursor) Condensation Darzens Condensation Start1->Condensation Start2 Ethyl 2-chloropropionate (α-Haloester) Start2->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Intermediate Ethyl 2-methyl-3-phenyloxirane-2-carboxylate (Glycidic Ester) Condensation->Intermediate Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Product BMK Glycidic Acid Hydrolysis->Product SaltFormation Salt Formation (e.g., with NaOH) Product->SaltFormation FinalProduct BMK Glycidic Acid (sodium salt) CAS 5449-12-7 SaltFormation->FinalProduct

Diagram 1: General workflow for the synthesis of BMK Glycidic Acid (sodium salt).

This protocol is a generalized representation based on established chemical principles of the Darzens condensation and subsequent hydrolysis.[4] It is intended for informational purposes for qualified researchers.

  • Condensation: To a cooled solution of sodium ethoxide in absolute ethanol, a mixture of acetophenone and ethyl 2-chloropropionate is added dropwise with stirring. The reaction temperature is maintained below 10°C.

  • Work-up: After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into ice water. The aqueous layer is extracted with diethyl ether.

  • Purification (Ester): The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glycidic ester.

  • Hydrolysis: The crude ester is then refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, to facilitate hydrolysis.[8]

  • Isolation (Acid): Upon cooling, the resulting BMK Glycidic Acid may precipitate and can be collected by filtration.

  • Salt Formation: The isolated acid is dissolved in a suitable solvent and neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate to yield the sodium salt.[9] The final product is then isolated, typically by evaporation of the solvent.

Key Chemical Transformation: Conversion to Phenylacetone (BMK)

The primary significance of BMK Glycidic Acid in forensic science is its conversion to phenylacetone (BMK). This is achieved through acid-catalyzed hydrolysis and decarboxylation. The reaction proceeds by opening the epoxide ring, followed by the loss of carbon dioxide.[8]

G Start BMK Glycidic Acid (or its sodium salt) Step1 Protonation / Acidification (H+) Start->Step1 Intermediate1 Epoxide Ring Opening (Formation of a diol intermediate) Step1->Intermediate1 Step2 Decarboxylation (-CO2) Intermediate1->Step2 Isomer 1-Phenyl-1-propanone (P1P) (Isomeric Byproduct) Intermediate1->Isomer Alternative Rearrangement Product Phenylacetone (BMK) Step2->Product Byproduct Carbon Dioxide (CO2) Step2->Byproduct

Diagram 2: Reaction pathway from BMK Glycidic Acid to Phenylacetone (BMK).

It is important to note that this conversion can also lead to the formation of an isomeric byproduct, 1-phenyl-1-propanone (P1P), which can serve as a marker compound in forensic analysis to identify the synthetic route used.[2][8]

Analytical Methodologies

The identification and quantification of BMK Glycidic Acid and related compounds are crucial in forensic laboratories. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for this purpose.[2]

A typical forensic analysis workflow involves sample preparation, instrumental analysis, and data interpretation to confirm the presence of the target analyte.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Seized Material Extraction Solvent Extraction (e.g., with Ethyl Acetate) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation for GC) Extraction->Derivatization GC Gas Chromatography (GC) (Separation) Derivatization->GC MS Mass Spectrometry (MS) (Detection/Identification) GC->MS Spectra Mass Spectrum Analysis MS->Spectra Library Comparison to Reference Spectra Spectra->Library Report Confirmation Report Library->Report

Diagram 3: Typical workflow for the forensic analysis of BMK Glycidic Acid.

This protocol is a representative example for the analysis of related compounds and is intended for educational purposes.

  • Sample Preparation: A small, accurately weighed portion of the sample is dissolved in a suitable solvent like methanol (B129727) or ethyl acetate.

  • Injection: 1 µL of the prepared sample is injected into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis: The resulting mass spectrum of the analyte peak is compared with a reference spectrum of a certified BMK Glycidic Acid standard.[1]

Table 2: Representative Mass Spectral Data (for the parent acid)

m/z (Mass-to-charge ratio)Interpretation
178 Molecular Ion [M]⁺ (for the acid)
133 [M - COOH]⁺
105 [C₆H₅CO]⁺
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl ion)

Note: Data is illustrative for the parent acid (C₁₀H₁₀O₃, MW 178.2) as the sodium salt is not volatile for GC-MS without derivatization or pyrolysis.[10]

Conclusion

BMK Glycidic Acid (sodium salt) is a compound of significant interest primarily due to its role as a direct precursor to phenylacetone, a controlled substance intermediate. A thorough understanding of its chemical properties, synthesis routes, and analytical profiles is essential for professionals in organic synthesis, forensic science, and regulatory enforcement. The methods and data presented in this guide offer a technical foundation for these applications.

References

An In-depth Technical Guide to 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt. This compound, a notable glycidic acid derivative, serves as a significant intermediate in various organic syntheses, particularly within the pharmaceutical industry.

Core Chemical and Physical Data

2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt are characterized by the presence of a strained oxirane (epoxide) ring and a carboxylic acid or carboxylate group. These functional groups are key to its reactivity. The sodium salt form generally enhances aqueous solubility.

PropertyValueReference(s)
Chemical Name Sodium 2-methyl-3-phenyloxirane-2-carboxylate[1][2]
Synonyms BMK Glycidic Acid (sodium salt), BPOC Acid[1]
CAS Number 5449-12-7[1][2]
Molecular Formula C₁₀H₉NaO₃[1]
Molecular Weight 201.17 g/mol [2]
Appearance Colorless to light yellow solid[1]
Aqueous Solubility Up to 3.2 g/L[3]

Data for the corresponding free acid (2-methyl-3-phenyloxirane-2-carboxylic acid):

PropertyValueReference(s)
CAS Number 25547-51-7[3][4]
Molecular Formula C₁₀H₁₀O₃[3][5]
Molecular Weight 178.18 g/mol [3][5]
Melting Point 94.34 °C (for racemic form)[3]
Aqueous Solubility 1762 mg/L at 25°C[3]
pKa (approximate) 4-5 (typical for carboxylic acids)[6]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt is through the Darzens condensation, followed by hydrolysis of the resulting glycidic ester.

Logical Workflow for Synthesis

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis Acetophenone (B1666503) Acetophenone GlycidicEster Ethyl 2-methyl-3-phenyloxirane-2-carboxylate Acetophenone->GlycidicEster AlphaHaloester α-Halo Ester (e.g., Ethyl Chloroacetate) AlphaHaloester->GlycidicEster Base Base (e.g., Sodium Ethoxide) Base->GlycidicEster  Catalyst GlycidicEster_ref Glycidic Ester SodiumSalt 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt GlycidicEster_ref->SodiumSalt Water Water Water->SodiumSalt Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->SodiumSalt  Saponification

Caption: Synthesis workflow from starting materials to the final sodium salt.

Experimental Protocol 1: Darzens Condensation

This protocol describes the synthesis of the intermediate, ethyl 2-methyl-3-phenyloxirane-2-carboxylate, from acetophenone and an α-haloester.[7][8]

  • Preparation of Base: Prepare a solution of sodium ethoxide in absolute ethanol (B145695) or ether in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., N₂).[7][8]

  • Reaction Mixture: A mixture of freshly distilled acetophenone and ethyl chloroacetate (B1199739) is added dropwise to the stirred suspension of sodium ethoxide. The temperature should be maintained between 0 and 10 °C using an ice bath.[7]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.[7] The mixture may become a thick white paste.[8]

  • Workup: The mixture is then poured into ice-cold water.[7][8] If necessary, the solution can be neutralized with a small amount of acetic acid.[8]

  • Extraction and Purification: The aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester can then be purified by distillation under reduced pressure.[7]

Experimental Protocol 2: Hydrolysis to the Sodium Salt

This protocol outlines the saponification of the glycidic ester to yield the sodium salt of the carboxylic acid.[9][10]

  • Preparation: To an ice-cold solution of sodium ethoxide in absolute ethanol, add one equivalent of water.[9][10]

  • Hydrolysis: Slowly add a solution of the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate in ethanol to the prepared aqueous ethoxide solution.[10]

  • Precipitation: The addition of dry ether to the reaction mixture will cause the precipitation of the sodium salt of the glycidic acid.[9]

  • Isolation: The precipitated white solid is filtered, washed with cold water, and dried in a desiccator to yield the final product.[8]

Spectral Data and Characterization

Due to the limited availability of experimental spectra in public literature for the specific title compound, this section provides expected spectral characteristics based on its functional groups and data from closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of the free carboxylic acid is expected to show two dominant absorptions:

  • O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer.[3][11]

  • C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹.[3][11]

For the sodium salt, the broad O-H stretch will be absent, and the carboxylate (COO⁻) asymmetric and symmetric stretching bands will appear around 1610 cm⁻¹ and 1400 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons on the phenyl group.

  • Oxirane Proton: A singlet or a narrow multiplet for the proton on the oxirane ring adjacent to the phenyl group.

  • Methyl Protons: A singlet for the methyl group protons attached to the oxirane ring.

  • Carboxylic Acid Proton: For the free acid, a broad singlet, typically downfield around 12 ppm, which is exchangeable with D₂O.[11]

¹³C NMR:

  • Carbonyl Carbon: The carboxylic acid or carboxylate carbon is expected to absorb in the range of 165-185 δ.[11]

  • Aromatic Carbons: Signals for the phenyl group carbons will appear in the typical aromatic region of ~125-140 δ.

  • Oxirane Carbons: The two carbons of the epoxide ring would likely appear in the range of 50-70 δ.

  • Methyl Carbon: The methyl group carbon will show a signal in the upfield region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, the free carboxylic acid (m/z = 178.18) would likely undergo fragmentation. A potential fragmentation pathway involves the loss of CO₂ (44 Da) and subsequent rearrangements. The molecular ion peak [M]⁺ may be observed, along with characteristic fragments. For instance, a transition of m/z 178 → 135 has been noted as a possibility.[3]

Reactivity and Applications

The unique structure of 2-methyl-3-phenyloxirane-2-carboxylic acid, containing both an epoxide ring and a carboxylic acid group, makes it a versatile intermediate.[5]

  • Epoxide Ring Opening: The strained oxirane ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols and other functionalized compounds.[3][5]

  • Decarboxylation: Upon hydrolysis and under certain conditions, the glycidic acid can undergo decarboxylation.[9][12]

  • Pharmaceutical Synthesis: This compound is a known precursor in the synthesis of various pharmaceutical agents.[5] It is particularly noted as an intermediate in the synthesis of phenylacetone (B166967) (P2P), which is a precursor for certain psychoactive substances.[5]

Biological Activity and Metabolism

While specific biological activities of 2-methyl-3-phenyloxirane-2-carboxylic acid are not extensively documented, its chemical nature suggests potential biological interactions.[5] As a Brønsted acid, it can donate protons, which may influence its behavior in biological systems.[5] The metabolic fate of carboxylic acid-containing compounds often involves conjugation reactions, such as glucuronidation, to facilitate excretion.[3]

Conclusion

2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt is a key chemical intermediate with well-defined synthesis routes. Its physicochemical properties are largely dictated by its oxirane and carboxylate functionalities. While detailed experimental spectral and biological data are not widely available in public scientific literature, its structural characteristics and the established reactivity of its functional groups provide a solid foundation for its application in targeted organic synthesis. Researchers and drug development professionals should handle this compound with appropriate safety measures, considering its reactivity and potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium BMK Glycidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate, commonly known as sodium BMK glycidate, is a chemical compound that has garnered significant attention primarily as a precursor in the synthesis of phenylacetone (B166967) (P2P), which itself is a key intermediate in the production of certain amphetamine-type stimulants. This technical guide provides a comprehensive overview of the known physical and chemical properties of sodium BMK glycidate, including its synthesis, reactivity, and analytical characterization. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and forensic science.

Chemical Identity and Structure

  • Chemical Name: Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate

  • Common Name: Sodium BMK glycidate

  • CAS Number: 5449-12-7[1]

  • Molecular Formula: C₁₀H₉NaO₃[1]

  • Molecular Weight: The theoretical molecular weight is approximately 200.17 g/mol .[2] Values from different suppliers may vary slightly, for instance, 200.2 g/mol .[1]

The structure of sodium BMK glycidate features a sodium carboxylate, a methyl group, and a phenyl group attached to an oxirane (epoxide) ring.

Physical Properties

Sodium BMK glycidate is typically encountered as a crystalline solid.[1] A summary of its key physical properties is provided in the table below. It should be noted that some of these values are reported from chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource(s)
Appearance Crystalline solid[1]
Boiling Point 334.3 °C at 760 mmHgGuidechem
Density 1.28 g/cm³Guidechem
Flash Point 136.7 °CGuidechem
Refractive Index 1.575Guidechem
Solubility DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Storage Temperature -20°C[1]
Stability Stable for at least 4 years at -20°C. Degrades at room temperature.[1]

Chemical Properties and Reactivity

The chemical behavior of sodium BMK glycidate is largely dictated by the presence of the strained oxirane ring and the carboxylate group.

Acid-Catalyzed Hydrolysis and Decarboxylation

The most significant reaction of sodium BMK glycidate is its conversion to phenylacetone (P2P) under acidic conditions. This transformation proceeds via a two-step mechanism:

  • Epoxide Ring Opening: In the presence of an acid, the epoxide ring is protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a diol intermediate.

  • Decarboxylation: The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield phenylacetone.

This reaction is of significant interest in forensic chemistry as it represents the primary route for the illicit production of P2P from BMK glycidate.[3][4]

Stability

Sodium BMK glycidate is reported to be stable for extended periods when stored at -20°C.[1] However, it is known to degrade at room temperature. The presence of acid will accelerate its degradation to phenylacetone.

Experimental Protocols

Synthesis of Sodium BMK Glycidate (Representative Method)

The synthesis of sodium BMK glycidate is typically achieved through the Darzens condensation reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5][6][7][8][9] The resulting ester is then saponified to the sodium salt.

Materials:

Procedure:

  • Darzens Condensation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) in dry toluene. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl BMK glycidate.

  • Saponification: Dissolve the crude ethyl BMK glycidate in ethanol. Add a 10% aqueous solution of sodium hydroxide (1.1 eq). Heat the mixture at reflux for 1-2 hours or until the saponification is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The sodium BMK glycidate may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Conversion of Sodium BMK Glycidate to Phenylacetone (Representative Method)

Materials:

  • Sodium BMK glycidate

  • Hydrochloric acid (e.g., 3M)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis and Decarboxylation: Dissolve sodium BMK glycidate in water and place it in a round-bottom flask. Add hydrochloric acid dropwise until the pH is acidic (e.g., pH 1-2). Heat the mixture gently (e.g., 50-60°C) for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of CO₂ gas and by TLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture with dichloromethane. Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylacetone. The product can be further purified by distillation if necessary.

Analytical Methods

A validated HPLC-UV method is suitable for the quantification of sodium BMK glycidate. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 221 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Due to its low volatility, sodium BMK glycidate requires derivatization prior to GC-MS analysis. A common method is silylation to form a more volatile trimethylsilyl (B98337) (TMS) ester.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: The sample is heated with the derivatizing agent (e.g., at 70°C for 30 minutes).

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms.

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).

  • MS Detector: Electron ionization (EI) at 70 eV. The fragmentation pattern of the TMS-derivatized compound would be monitored.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of sodium BMK glycidate. Due to its limited solubility in common deuterated organic solvents, a solvent like DMSO-d₆ might be used.

  • Expected ¹H NMR signals: Aromatic protons (multiplet), the proton on the oxirane ring, and the methyl protons (singlet).

  • Expected ¹³C NMR signals: Carboxylate carbon, carbons of the aromatic ring, carbons of the oxirane ring, and the methyl carbon.

FTIR spectroscopy can be used to identify the key functional groups present in sodium BMK glycidate.

  • Expected characteristic peaks:

    • Strong, broad absorption for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations.

    • C-H stretching vibrations of the aromatic and methyl groups.

    • C=C stretching vibrations of the aromatic ring.

    • C-O stretching vibrations of the epoxide ring.

Visualization of Chemical Pathways

Synthesis of Sodium BMK Glycidate via Darzens Condensation

G cluster_0 Darzens Condensation cluster_1 Saponification benzaldehyde Benzaldehyde glycidic_ester Ethyl BMK Glycidate benzaldehyde->glycidic_ester chloroester Ethyl 2-chloropropionate chloroester->glycidic_ester base Sodium Ethoxide base->glycidic_ester in Ethanol/Toluene sodium_salt Sodium BMK Glycidate glycidic_ester->sodium_salt naoh NaOH (aq) naoh->sodium_salt in Ethanol, Reflux

Caption: Workflow for the synthesis of Sodium BMK Glycidate.

Conversion of Sodium BMK Glycidate to Phenylacetone

G cluster_0 Acid-Catalyzed Hydrolysis & Decarboxylation sodium_salt Sodium BMK Glycidate intermediate Unstable Diol Intermediate sodium_salt->intermediate acid H₃O⁺ acid->intermediate Ring Opening p2p Phenylacetone (P2P) intermediate->p2p Decarboxylation co2 CO₂ intermediate->co2

Caption: Conversion of Sodium BMK Glycidate to Phenylacetone.

Conclusion

This technical guide has summarized the key physical and chemical properties of sodium BMK glycidate, a compound of significant interest in synthetic and forensic chemistry. The provided information on its identity, properties, synthesis, reactivity, and analysis is intended to be a valuable resource for professionals in relevant scientific fields. The experimental protocols are representative and should be adapted and validated for specific laboratory conditions. Further research into the detailed spectroscopic characterization and the development of standardized analytical methods would be beneficial for the scientific community.

References

BMK Glycidic Acid sodium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid sodium salt, is a chemical intermediate primarily recognized for its role in organic synthesis. Its structure, containing both a strained epoxide ring and a carboxylate group, imparts significant reactivity, making it a versatile precursor for various chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

BMK Glycidic Acid sodium salt is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name sodium 2-methyl-3-phenyloxirane-2-carboxylate
Common Name BMK Glycidic Acid sodium salt
CAS Number 5449-12-7
Molecular Formula C₁₀H₉NaO₃
Molecular Weight Approximately 201.17 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of BMK Glycidic Acid sodium salt is typically a two-step process that begins with the Darzens condensation to form a glycidic ester, followed by saponification (hydrolysis) of the ester to yield the sodium salt.

Experimental Protocol: Darzens Glycidic Ester Condensation

The Darzens condensation is a well-established method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a strong base.[2]

Reaction: Benzaldehyde (B42025) + Ethyl 2-chloropropionate → Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

General Procedure:

  • To a solution of benzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1-1.2 equivalents) in a dry, inert solvent such as toluene (B28343) or methanol, cool the mixture to 0-15°C using an ice bath.[3][4]

  • Slowly add a strong base, such as sodium methoxide (B1231860) (1.5 equivalents), to the cooled and stirred solution. The temperature should be carefully maintained below 15°C during the addition.[3][5]

  • After the addition of the base is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the condensation.[3][5]

  • The reaction is then quenched by the addition of cold water.

  • The glycidic ester product is extracted from the aqueous layer using an organic solvent like ethyl acetate.[3]

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate.[3]

Experimental Protocol: Saponification to the Sodium Salt

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.

Reaction: Ethyl 2-methyl-3-phenyloxirane-2-carboxylate + Sodium Hydroxide (B78521) → Sodium 2-methyl-3-phenyloxirane-2-carboxylate + Ethanol (B145695)

General Procedure:

  • The crude glycidic ester is dissolved in a solvent such as ethanol.[3]

  • An aqueous solution of sodium hydroxide (e.g., 10% NaOH) is added to the ester solution.[3][5]

  • The mixture is heated (e.g., to 50-60°C) and stirred for several hours to facilitate the hydrolysis of the ester.[3]

  • Upon completion of the reaction, the ethanol is typically removed under reduced pressure.

  • The resulting aqueous solution contains the sodium salt of the glycidic acid. A special hydrolysis procedure involves treating the ester with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water, which can lead to the precipitation of the sodium salt upon the addition of dry ether.[6]

Chemical Reactivity and Signaling Pathways

The chemical reactivity of BMK Glycidic Acid is dominated by the presence of the strained epoxide ring. This ring can be opened under both acidic and basic conditions, leading to a variety of products. For instance, under acidic conditions, the glycidic acid can undergo decarboxylation to form benzyl (B1604629) methyl ketone (BMK), also known as phenyl-2-propanone (P2P).[7]

There is no scientific literature available that describes any interaction of BMK Glycidic Acid or its sodium salt with biological signaling pathways. This compound is known as a synthetic intermediate, and its biological properties have not been a subject of research in the context of drug development or pharmacology.

Mandatory Visualizations

Synthesis_Workflow cluster_darzens Step 1: Darzens Condensation cluster_hydrolysis Step 2: Saponification benzaldehyde Benzaldehyde glycidic_ester Ethyl 2-methyl-3-phenyloxirane-2-carboxylate benzaldehyde->glycidic_ester chloroester Ethyl 2-chloropropionate chloroester->glycidic_ester base Sodium Methoxide in Toluene/Methanol base->glycidic_ester Base catalyst (0-15°C) sodium_salt BMK Glycidic Acid Sodium Salt glycidic_ester->sodium_salt Hydrolysis naoh Sodium Hydroxide (aq) naoh->sodium_salt Heat (50-60°C)

Caption: Synthetic workflow for BMK Glycidic Acid sodium salt.

Reactivity_Diagram cluster_reactions Key Reactions bmk_glycidic_acid BMK Glycidic Acid decarboxylation Decarboxylation bmk_glycidic_acid->decarboxylation ring_opening Epoxide Ring Opening bmk_glycidic_acid->ring_opening bmk Benzyl Methyl Ketone (P2P) decarboxylation->bmk Acidic conditions diol Diol derivatives ring_opening->diol Acidic or Basic conditions

Caption: Key reactivity pathways of BMK Glycidic Acid.

References

An In-depth Technical Guide on the Core Mechanism of Action of BMK Glycidic Acid (Sodium Salt) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK glycidic acid (sodium salt), is a significant intermediate in organic synthesis, primarily recognized as a precursor to phenylacetone (B166967) (P2P), also referred to as benzyl (B1604629) methyl ketone (BMK). The conversion of BMK glycidic acid to phenylacetone is a key transformation that involves a series of well-established organic reactions. This technical guide provides a comprehensive overview of the mechanism of action of BMK glycidic acid (sodium salt) in the synthesis of phenylacetone, detailing the underlying chemical principles, experimental protocols, and potential side reactions. The synthesis proceeds through a three-step sequence: the Darzens condensation to form the glycidic ester, followed by saponification to the sodium salt, and finally, acid-catalyzed hydrolysis and decarboxylation to yield the target ketone.

Introduction

BMK glycidic acid and its esters are pivotal intermediates in the synthesis of various organic compounds.[1][2] Their primary application lies in their conversion to phenylacetone, a compound of interest in both legitimate industrial applications and forensic chemistry.[3][4] The synthetic pathway to phenylacetone from benzaldehyde (B42025) via a glycidic ester intermediate is a classic example of epoxide chemistry and carbonyl transformations. This guide will elucidate the mechanisms and practical considerations of this synthetic route.

The Synthetic Pathway to Phenylacetone from BMK Glycidic Acid (Sodium Salt)

The overall transformation from a glycidic acid precursor to a ketone involves two main stages: the formation of the glycidic acid salt and its subsequent conversion to the ketone. The synthesis of the glycidic ester precursor is most commonly achieved through the Darzens condensation.

Step 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a reaction between a carbonyl compound (in this case, benzaldehyde) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[2]

Mechanism:

The reaction is initiated by the deprotonation of the α-haloester at the α-carbon by a strong base, such as sodium ethoxide or sodium methoxide (B1231860), to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the halide to form the epoxide ring of the glycidic ester.[5]

Darzens_Condensation benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide alpha_haloester Ethyl 2-chloropropionate carbanion Carbanion Intermediate alpha_haloester->carbanion + Base base Base (e.g., NaOEt) carbanion->alkoxide Nucleophilic Attack glycidic_ester Ethyl 2-methyl-3-phenyloxirane-2-carboxylate alkoxide->glycidic_ester Intramolecular SN2

Figure 1: The Darzens condensation pathway.

Step 2: Saponification of the Glycidic Ester

The ethyl ester of BMK glycidic acid is then hydrolyzed under basic conditions in a process known as saponification to yield the sodium salt of BMK glycidic acid.[6]

Mechanism:

The hydroxide (B78521) ion from a base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol.

Saponification glycidic_ester Ethyl 2-methyl-3-phenyloxirane-2-carboxylate tetrahedral_intermediate Tetrahedral Intermediate glycidic_ester->tetrahedral_intermediate + OH- naoh NaOH sodium_salt Sodium 2-methyl-3-phenyloxirane-2-carboxylate tetrahedral_intermediate->sodium_salt - EtO- ethanol Ethanol tetrahedral_intermediate->ethanol + H+ (from water)

Figure 2: Saponification of the glycidic ester.

Step 3: Acid-Catalyzed Hydrolysis and Decarboxylation

The sodium salt of BMK glycidic acid is converted to phenylacetone through acid-catalyzed hydrolysis of the epoxide followed by decarboxylation.[4][7]

Mechanism:

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack. A water molecule can then attack one of the epoxide carbons. This is followed by a rearrangement and the loss of carbon dioxide (decarboxylation) to form an enol intermediate. The enol then tautomerizes to the more stable keto form, phenylacetone.[4]

It is important to note that the regioselectivity of the epoxide ring-opening can lead to the formation of a side product, 1-phenyl-1-propanone (P1P).[7][8]

Decarboxylation sodium_salt Sodium 2-methyl-3-phenyloxirane-2-carboxylate protonated_epoxide Protonated Epoxide sodium_salt->protonated_epoxide + H+ acid H3O+ diol Diol Intermediate protonated_epoxide->diol + H2O p1p 1-Phenyl-1-propanone (P1P, side product) protonated_epoxide->p1p Alternative ring opening enol Enol Intermediate diol->enol - H2O, -CO2 p2p Phenylacetone (P2P) enol->p2p Tautomerization co2 CO2

Figure 3: Acid-catalyzed decarboxylation pathway.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of phenylacetone from benzaldehyde, adapted from a procedure for a substituted benzaldehyde.[9]

One-Pot Synthesis of Phenylacetone

Materials:

Procedure:

  • Darzens Condensation: To a three-neck round-bottom flask equipped with a thermometer and a stir bar, add benzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol). Add 100 mL of methanol to dissolve the benzaldehyde. While maintaining the reaction mixture at 15°C, add a solution of sodium methoxide (150 mmol) in 50 mL of methanol dropwise over 40 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Saponification: Add the reaction mixture to a solution of sodium hydroxide (250 mmol) in 40 mL of water while keeping the temperature at 20°C. Stir the mixture at room temperature overnight.

  • Hydrolysis and Decarboxylation: Acidify the mixture to a pH of 3.5 with a 15% aqueous hydrochloric acid solution. Heat the solution on a water bath at 65°C for two hours to facilitate decarboxylation.

  • Workup: Remove the methanol by rotary evaporation. Isolate the crude phenylacetone by steam distillation. Extract the distillate with toluene (3 x 75 mL). Dry the combined toluene phases over magnesium sulfate. Remove the toluene by rotary evaporation to yield phenylacetone as a clear yellow oil.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Compound Sodium 2-methyl-3-phenyloxirane-2-carboxylate
CAS Number5449-12-7[10]
Molecular FormulaC₁₀H₉NaO₃[10]
Molecular Weight200.17 g/mol [10]
IUPAC Namesodium;2-methyl-3-phenyloxirane-2-carboxylic acid[10]
Compound Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
CAS Number41232-97-7[2]
Molecular FormulaC₁₂H₁₄O₃[2]
Molecular Weight206.24 g/mol [2]
IUPAC Nameethyl 2-methyl-3-phenyloxirane-2-carboxylate[2]
Reaction Data (Representative)
Reaction StepStarting MaterialsProductYieldReference
Darzens, Saponification, Decarboxylation (One-Pot)2,5-Dimethoxybenzaldehyde, Methyl 2-chloropropionate2,5-Dimethoxyphenylacetone77%[9]
Spectroscopic Data (for Analogous Compounds)

Note: The following data is for compounds structurally related to the intermediates in the synthesis of BMK glycidic acid.

Ethyl 2-(3,5-dimethoxybenzoyl)-3-phenyloxirane-2-carboxylate [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 6.8 Hz, 2 H), 7.39-7.34 (m, 3 H), 7.24 (s, 2 H), 6.71 (s, 1 H), 4.60 (s, 1 H), 4.05- 3.90 (m, 2 H), 3.85 (s, 6 H), 0.90 (t, J = 7.2 Hz, 3 H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.1, 164.7, 161.0, 136.0, 131.9, 128.8, 128.2, 126.6, 107.1, 106.7, 67.6, 62.1, 61.9, 55.6, 13.7.

  • MS (EI): m/z (%) = 356 (M+, 17.58), 165 (100).

Conclusion

The synthesis of phenylacetone from BMK glycidic acid (sodium salt) is a well-defined process in organic chemistry that relies on the fundamental reactions of Darzens condensation, saponification, and acid-catalyzed decarboxylation. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The provided experimental protocol offers a practical guide for this synthesis, while the tabulated data serves as a useful reference for researchers in the field. Further investigation into the specific reaction kinetics and the influence of various catalysts could provide deeper insights and potentially lead to more efficient synthetic routes.

References

Spectroscopic and Analytical Profile of BMK Glycidic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid, commonly known as BMK Glycidic Acid sodium salt, is a significant chemical intermediate. Primarily recognized as a precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK), it is a compound of interest in forensic chemistry and for regulatory bodies worldwide. This technical guide provides an in-depth overview of the key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for BMK Glycidic Acid sodium salt, along with the fundamental experimental protocols for their acquisition. This information is crucial for the accurate identification and characterization of this compound in various analytical settings.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of BMK Glycidic Acid sodium salt is presented in Table 1.

PropertyValue
Chemical Name Sodium 2-methyl-3-phenyloxirane-2-carboxylate
CAS Number 5449-12-7
Molecular Formula C₁₀H₉NaO₃
Molecular Weight 200.17 g/mol
Appearance Crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, detailed NMR spectra for BMK Glycidic Acid sodium salt are not extensively documented in the peer-reviewed literature. However, based on the known structure, the expected chemical shifts for ¹H and ¹³C NMR can be predicted. These predictions are invaluable for researchers aiming to confirm the identity of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the proton on the oxirane ring, and the protons of the methyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals would include those for the carboxylate carbon, the carbons of the oxirane ring, the carbons of the phenyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of BMK Glycidic Acid sodium salt is expected to exhibit characteristic absorption bands for the carboxylate group, the epoxide ring, and the aromatic ring. Key expected vibrational modes are detailed in Table 2.

Functional GroupExpected Wavenumber (cm⁻¹)Description
Carboxylate (asymm)~1600-1550Asymmetric stretching
Carboxylate (symm)~1440-1360Symmetric stretching
Epoxide (C-O stretch)~1250 and ~850-950C-O stretching and ring deformation
Aromatic C-H~3100-3000C-H stretching
Aromatic C=C~1600-1450C=C stretching
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For BMK Glycidic Acid sodium salt, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.

GC-MS: Due to the non-volatile nature of the sodium salt, direct analysis by GC-MS is challenging. Derivatization to a more volatile ester form, such as the methyl ester, is a common approach prior to analysis. Commercial suppliers like Cayman Chemical offer a GC-MS spectral library which may contain data for the derivatized form of BMK Glycidic Acid.[1][2]

ESI-MS: ESI is a soft ionization technique suitable for analyzing ionic compounds like BMK Glycidic Acid sodium salt. The mass spectrum would be expected to show an ion corresponding to the deprotonated acid ([M-Na]⁻) or adducts. The mzCloud database contains ESI-MS data for the free acid form of BMK Glycidic Acid, which can provide valuable fragmentation information.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate data acquisition. The following sections outline the general methodologies for the spectroscopic analysis of BMK Glycidic Acid sodium salt.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent (e.g., D₂O, DMSO-d₆) transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer transfer->instrument setup Set up experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire data setup->acquire transform Fourier Transform acquire->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate

Diagram 1: General workflow for NMR analysis.
  • Sample Preparation: Dissolve an appropriate amount of BMK Glycidic Acid sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a standard NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Set the parameters for the desired experiment (e.g., ¹H, ¹³C, COSY, HSQC). This includes setting the number of scans, pulse width, and acquisition time.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol

The following diagram illustrates a typical workflow for obtaining an IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solid Prepare KBr pellet or ATR crystal load_sample Mix sample with KBr or place on ATR crystal prep_solid->load_sample background Collect background spectrum load_sample->background sample_scan Collect sample spectrum background->sample_scan correction Atmospheric and baseline correction sample_scan->correction peak_picking Identify and label significant peaks correction->peak_picking

Diagram 2: General workflow for IR analysis.
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is collected to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum. Further processing may include baseline correction and peak labeling.

Mass Spectrometry Protocol (ESI-MS)

The workflow for ESI-MS analysis is outlined below.

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., methanol (B129727), acetonitrile/water) dilute Dilute to an appropriate concentration dissolve->dilute infuse Infuse sample into the ESI source dilute->infuse optimize Optimize MS parameters (e.g., capillary voltage, cone voltage) infuse->optimize acquire Acquire mass spectrum optimize->acquire identify_ion Identify molecular ion and adducts acquire->identify_ion fragmentation Analyze fragmentation patterns (if MS/MS is performed) identify_ion->fragmentation

Diagram 3: General workflow for ESI-MS analysis.
  • Sample Preparation: Dissolve the BMK Glycidic Acid sodium salt in a solvent compatible with ESI-MS, such as methanol or an acetonitrile/water mixture. The solution should be diluted to a low concentration (typically in the µg/mL to ng/mL range) to avoid ion source saturation.

  • Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Parameter Optimization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) and mass analyzer settings to obtain a stable and strong signal for the analyte.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion, any adducts, and characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of BMK Glycidic Acid sodium salt. While comprehensive, publicly available spectral data remains limited, the information and protocols presented here offer a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and analyze this important chemical intermediate. The use of standardized analytical reference materials is highly recommended for the definitive confirmation of its identity.

References

The Pivotal Role of Glycidic Acid Derivatives in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Glycidic acid derivatives, characterized by their reactive epoxide ring and carboxylic acid functionality, have emerged as indispensable chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their utility spans from the creation of complex cardiovascular and anticancer drugs to the development of novel antiviral agents. The inherent strain of the oxirane ring allows for stereospecific ring-opening reactions, providing a powerful tool for introducing chirality and constructing intricate molecular architectures. This guide delves into the synthesis, application, and mechanisms of action of key glycidic acid derivatives in pharmaceutical development, offering detailed experimental protocols, quantitative data, and visual pathway representations to support researchers in this dynamic field.

Synthesis of Glycidic Acid Derivatives: The Darzens Condensation

The Darzens condensation, also known as the glycidic ester condensation, remains a cornerstone for the synthesis of α,β-epoxy esters (glycidic esters).[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[2][4]

Experimental Protocol: Darzens Condensation of p-Anisaldehyde and Methyl Chloroacetate (B1199739)

This protocol describes the synthesis of the methyl ester of 3-(4-methoxyphenyl)glycidic acid, a key intermediate in the production of Diltiazem.[5][6]

Materials:

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a flask equipped with a dropping funnel and a stirrer, and cool to -10°C in an ice-salt bath.

  • Slowly add a solution of p-anisaldehyde (1.0 equivalent) and methyl chloroacetate (1.5 equivalents) dropwise to the sodium methoxide solution over 3 hours, maintaining the temperature between -10°C and -5°C with vigorous stirring.

  • After the addition is complete, continue stirring at -5°C for an additional 2 hours, followed by 3 hours at room temperature.

  • Pour the reaction mixture into ice-water containing a small amount of acetic acid to neutralize the excess base.

  • Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield the crude methyl 3-(4-methoxyphenyl)glycidate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Darzens Condensation Yields

The yields of the Darzens condensation can vary depending on the substrates and reaction conditions.

Aldehydeα-HaloesterBaseSolventYield (%)Diastereomeric Ratio (trans:cis)Reference
4-BromobenzaldehydeMethyl chloroacetateP1-t-BuAcetonitrile9860:40[7]
BenzaldehydeEthyl chloroacetateSodium ethoxideEthanol/EtherGoodNot specified[3]
4-ChlorobenzaldehydeMethyl chloroacetateP1-t-BuAcetonitrile9860:40[7]
4-NitrobenzaldehydeMethyl chloroacetateP1-t-BuAcetonitrile9962:38[7]

Applications in Cardiovascular Drug Synthesis

Glycidic acid derivatives are crucial for the synthesis of several cardiovascular drugs, most notably the calcium channel blocker Diltiazem and various β-blockers.

Diltiazem Synthesis

The synthesis of Diltiazem, a benzothiazepine (B8601423) used to treat hypertension and angina, relies on a glycidic ester intermediate.[5][6] The synthetic route involves the Darzens condensation followed by epoxide ring-opening and subsequent cyclization and functional group manipulation.[5][6]

Experimental Workflow: Diltiazem Synthesis

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Epoxide Ring Opening cluster_2 Step 3: Hydrolysis & Resolution cluster_3 Step 4: Cyclization & Acetylation cluster_4 Step 5: N-Alkylation A p-Anisaldehyde + Methyl Chloroacetate C Methyl 3-(4-methoxyphenyl)glycidate A->C B Sodium Methoxide B->C E Threo-ester Intermediate C->E D 2-Aminothiophenol D->E H Threo-(+)-acid E->H F Alkali Hydrolysis F->H G (+)-α-Phenylethylamine G->H J (+)-cis-Acetate Intermediate H->J I Acetic Anhydride I->J L Diltiazem J->L K 2-Dimethylaminoethyl chloride K->L G Diltiazem Diltiazem L_type_Ca_channel L-type Calcium Channel Diltiazem->L_type_Ca_channel inhibits Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx mediates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to Heart_Rate Decreased Heart Rate Contraction->Heart_Rate inhibition leads to G Beta_Blocker Beta-Blocker Beta_Receptor β-Adrenergic Receptor (GPCR) Beta_Blocker->Beta_Receptor antagonizes G_Protein G-protein (Gs) Beta_Receptor->G_Protein activates Catecholamine Catecholamine Catecholamine->Beta_Receptor activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response leads to G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Epoxide Ring Opening cluster_2 Step 3: Azide Formation & Reduction cluster_3 Step 4: N-Benzoylation A Racemic trans-β-phenylglycidic ester C (-)-Methyl 3-phenyl-trans-glycidate (>95% ee) A->C B Lipase B->C E (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate C->E D Diethylamine hydrobromide D->E G (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionate E->G F 1. Sodium Azide 2. H2, Pd/C F->G I N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester G->I H Benzoyl Chloride H->I G GA_derivative Glycyrrhetinic Acid Derivative ROS ROS Generation GA_derivative->ROS MAPK_pathway MAPK Pathway (p38, JNK) ROS->MAPK_pathway activates STAT3 STAT3 MAPK_pathway->STAT3 regulates NF_kB NF-κB MAPK_pathway->NF_kB regulates Bax Bax (Pro-apoptotic) MAPK_pathway->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 downregulates NF_kB->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis G GA_derivative Glycyrrhizic Acid Derivative PBMC Peripheral Blood Mononuclear Cell (PBMC) GA_derivative->PBMC Signaling_Cascade Intracellular Signaling Cascade PBMC->Signaling_Cascade activates Beta_Chemokines β-Chemokine Production (CCL4, CCL5) Signaling_Cascade->Beta_Chemokines CCR5 CCR5 Co-receptor Beta_Chemokines->CCR5 binds to Viral_Entry Viral Entry Beta_Chemokines->Viral_Entry blocks HIV HIV HIV->CCR5 binds to

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diltiazem via a Glycidic Acid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644) is a calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its synthesis is a significant topic in medicinal chemistry, involving a multi-step process. A key strategic element in established synthetic routes is the formation of a benzothiazepine (B8601423) core. This is often achieved through the reaction of a glycidic acid ester with 2-aminothiophenol (B119425).[1][3]

It is important to note that the precursor for diltiazem is 3-(4-methoxyphenyl)glycidic acid methyl ester , not BMK Glycidic Acid (2-methyl-3-phenyl-2-oxiranecarboxylic acid). BMK Glycidic Acid is a precursor in the synthesis of phenylacetone.[4][5] This document details the established synthesis of diltiazem, focusing on the correct glycidic acid intermediate.

Synthetic Pathway Overview

The most common and well-documented synthesis of diltiazem begins with a Darzens condensation reaction between 4-methoxybenzaldehyde (B44291) and methyl chloroacetate (B1199739).[1][3] The resulting glycidic ester undergoes ring-opening with 2-aminothiophenol, followed by cyclization, N-alkylation, and acylation to yield diltiazem.[1][3]

Diltiazem_Synthesis_Pathway cluster_1 Darzens Condensation cluster_2 Epoxide Ring Opening cluster_3 Cyclization cluster_4 N-Alkylation cluster_5 Acetylation reactant reactant intermediate intermediate product product reagent reagent A 4-Methoxy- benzaldehyde C Methyl 3-(4-methoxyphenyl) glycidate A->C B Methyl Chloroacetate B->C E Threo Adduct Intermediate C->E D 2-Aminothiophenol D->E F (+)-cis-2-(4-methoxyphenyl)-3-hydroxy- 2,3-dihydro-1,5-benzothiazepin-4(5H)-one E->F H N-Alkylated Intermediate F->H G 2-(Dimethylamino) ethyl chloride G->H I Diltiazem H->I node_reagent1 Sodium Methoxide (B1231860) node_reagent1->C node_reagent2 Acetic Anhydride (B1165640) node_reagent2->I

Caption: General synthetic pathway for Diltiazem.

Experimental Protocols

Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This initial step involves the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate.[1][3]

  • Materials: 4-methoxybenzaldehyde, methyl chloroacetate, sodium methoxide, and a suitable solvent (e.g., benzene (B151609) or toluene).

  • Procedure:

    • A solution of 4-methoxybenzaldehyde and methyl chloroacetate in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooling system.

    • Sodium methoxide is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation to proceed.

    • The reaction is then quenched, typically with water or a dilute acid.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude methyl 3-(4-methoxyphenyl)glycidate.

    • Purification can be achieved through techniques such as distillation or chromatography.

Synthesis of the Threo Adduct Intermediate

The epoxide ring of the glycidic ester is opened by reaction with 2-aminothiophenol.[1][3]

  • Materials: Methyl 3-(4-methoxyphenyl)glycidate, 2-aminothiophenol, and a high-boiling point solvent (e.g., chlorobenzene).

  • Procedure:

    • Methyl 3-(4-methoxyphenyl)glycidate and 2-aminothiophenol are dissolved in the solvent in a reaction vessel.

    • The mixture is heated to reflux for several hours to facilitate the ring-opening reaction.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by solvent evaporation.

Cyclization to the Benzothiazepine Core

The intermediate from the previous step is cyclized to form the core structure of diltiazem.

  • Materials: The threo adduct intermediate and an acid catalyst (e.g., methanesulfonic acid).

  • Procedure:

    • The crude threo adduct is dissolved in a suitable solvent.

    • An acid catalyst is added to the solution.

    • The mixture is heated to reflux to promote cyclization.

    • After the reaction is complete, the mixture is cooled and the cyclized product is isolated, often by filtration.

N-Alkylation and Acylation to Diltiazem

The final steps involve the addition of the dimethylaminoethyl side chain and acetylation of the hydroxyl group.[3][6]

  • Materials: The cyclized benzothiazepine intermediate, 2-(dimethylamino)ethyl chloride, a base (e.g., potassium carbonate), a phase-transfer catalyst (optional), and acetic anhydride.

  • Procedure (N-Alkylation):

    • The benzothiazepine intermediate is suspended in a solvent system (e.g., toluene/water) with a base and a phase-transfer catalyst.

    • 2-(dimethylamino)ethyl chloride hydrochloride is added, and the mixture is heated.

    • After the reaction, the organic phase is separated, washed, and the solvent is evaporated.

  • Procedure (Acylation):

    • The N-alkylated intermediate is dissolved in a suitable solvent (e.g., acetone).

    • Acetic anhydride is added, and the reaction is allowed to proceed at room temperature.

    • Diltiazem hydrochloride can be precipitated by the addition of gaseous HCl.

    • The final product is collected by filtration and can be recrystallized for further purification.

Quantitative Data

The following table summarizes representative yields for the key steps in diltiazem synthesis, as compiled from various sources. Actual yields may vary based on specific reaction conditions and scale.

StepReactantsProductReported Yield
Darzens Condensation 4-Methoxybenzaldehyde, Methyl ChloroacetateMethyl 3-(4-methoxyphenyl)glycidateVariable
Epoxide Ring Opening & Cyclization Methyl 3-(4-methoxyphenyl)glycidate, 2-Aminothiophenol(+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneVariable
N-Alkylation Benzothiazepine intermediate, 2-(Dimethylamino)ethyl chlorideN-Alkylated Intermediate~98%[6]
Acylation and Salt Formation N-Alkylated Intermediate, Acetic AnhydrideDiltiazem HydrochlorideHigh

Logical Workflow for Diltiazem Synthesis

The synthesis of diltiazem follows a logical progression from simple starting materials to the final complex drug molecule.

Diltiazem_Logical_Workflow start_material start_material process_step process_step final_product final_product A Starting Materials (4-Methoxybenzaldehyde, Methyl Chloroacetate, 2-Aminothiophenol) B Step 1: Darzens Condensation (Formation of Glycidic Ester) A->B C Step 2: Epoxide Ring Opening (Reaction with 2-Aminothiophenol) B->C D Step 3: Cyclization (Formation of Benzothiazepine Core) C->D E Step 4: N-Alkylation (Addition of Side Chain) D->E F Step 5: Acylation (Final Modification) E->F G Diltiazem (Final Active Pharmaceutical Ingredient) F->G

Caption: Logical workflow of Diltiazem synthesis.

References

Application of Glycidic Acid Derivatives in the Synthesis of the Taxol® Side-Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of glycidic acid derivatives in the synthesis of the C-13 side-chain of Paclitaxel (Taxol®), a critical component for its anticancer activity. The focus is on chemoenzymatic and β-lactam-based synthetic strategies, offering a comprehensive guide for laboratory application.

Introduction

The phenylisoserine (B1258129) side-chain at the C-13 position of Taxol® is essential for its tubulin-binding and microtubule-stabilizing properties, which underpin its efficacy as a chemotherapeutic agent. Glycidic acid derivatives, particularly chiral phenylglycidic esters, serve as versatile starting materials for the stereoselective synthesis of this vital side-chain. These precursors offer a convergent and efficient entry point to the desired N-benzoyl-(2R,3S)-3-phenylisoserine. This document outlines two prominent synthetic pathways originating from glycidic acid derivatives: a chemoenzymatic approach leveraging enzymatic resolution and a strategy involving the formation of a key β-lactam intermediate.

Chemoenzymatic Synthesis of the Taxol® Side-Chain

The chemoenzymatic approach utilizes a lipase-mediated kinetic resolution of racemic glycidic esters to obtain the desired enantiomerically pure starting material. This is followed by a series of chemical transformations to yield the final side-chain.

Logical Workflow for Chemoenzymatic Synthesis

G cluster_0 Enzymatic Resolution cluster_1 Chemical Synthesis racemic Racemic trans-β-phenylglycidic ester lipase (B570770) Lipase-mediated kinetic resolution racemic->lipase epoxide Enantiopure (2R,3S)-glycidic ester lipase->epoxide ring_opening Ring-opening with nitrogen nucleophile epoxide->ring_opening amino_alcohol (2R,3S)-3-Amino-2-hydroxy- 3-phenylpropionate ring_opening->amino_alcohol n_benzoylation N-Benzoylation amino_alcohol->n_benzoylation side_chain N-benzoyl-(2R,3S)-3-phenylisoserine (Taxol® Side-Chain) n_benzoylation->side_chain

Caption: Chemoenzymatic synthesis of the Taxol® side-chain.

Experimental Protocols

Protocol 1: Lipase-Mediated Enantioselective Transesterification of trans-β-Phenylglycidic Ester [1][2]

  • Enzymatic Resolution:

    • To a solution of racemic trans-β-phenylglycidic ester (1.0 eq) in a 1:1 mixture of hexane (B92381) and isobutyl alcohol, add lipase MAP-10 (e.g., from Mucor miehei).

    • Incubate the suspension at 30°C on a rotary shaker for 40-48 hours.

    • Monitor the reaction progress by chiral HPLC to achieve >95% enantiomeric excess (e.e.) of the unreacted (-)-methyl 3-phenyl-trans-glycidate.

    • Terminate the reaction by filtering off the enzyme. The filtrate contains the resolved glycidic ester.

  • Ring-Opening to form Amino Azide (B81097):

    • A solution of the enantiopure (2S,3R)-glycidic ester (1.0 eq), sodium azide (2.5 eq), and ammonium (B1175870) chloride (3.7 eq) in a 4:1 mixture of acetone (B3395972) and water is refluxed for 20 hours.[1]

    • After cooling, the reaction mixture is extracted with methylene (B1212753) chloride. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding (2S,3S)-3-azido-2-hydroxy-3-phenylpropionate.

  • Reduction of Azide and N-Benzoylation:

    • The azido (B1232118) compound is reduced to the corresponding amino ester. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) under a hydrogen atmosphere.

    • The resulting amino ester is then N-benzoylated using benzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a solvent like methylene chloride to yield the N-benzoyl-(2R,3S)-3-phenylisoserine ester.

  • Hydrolysis:

    • The final ester is hydrolyzed to the carboxylic acid (the Taxol® side-chain) using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, followed by acidification with a weak acid.

Quantitative Data for Chemoenzymatic Synthesis
StepProductYieldEnantiomeric Excess (e.e.)Reference
Enzymatic Resolution(-)-methyl 3-phenyl-trans-glycidate~50% (for the desired enantiomer)>95%[1]
Ring-Opening(2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate~90%-[1]
Overall (Chemoenzymatic)Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate33.8%>95%

β-Lactam Synthon Method

The β-lactam synthon method is a highly convergent and stereocontrolled approach to the Taxol® side-chain. While various routes to the key β-lactam intermediate exist, one pathway can commence from the amino alcohol derived from the ring-opening of a glycidic ester.

Logical Workflow for β-Lactam Synthesis from Glycidic Acid Derivative

G cluster_0 Intermediate Synthesis cluster_1 β-Lactam Formation and Ring Opening glycidic_ester Enantiopure (2R,3S)-glycidic ester ring_opening Ring-opening glycidic_ester->ring_opening amino_alcohol (2R,3S)-3-Amino-2-hydroxy- 3-phenylpropionate ring_opening->amino_alcohol protection N- and O-Protection amino_alcohol->protection protected_aa Protected Phenylisoserine Ester protection->protected_aa cyclization Cyclization to β-Lactam protected_aa->cyclization beta_lactam (3R,4S)-β-Lactam cyclization->beta_lactam ring_opening_lactam Hydrolysis of β-Lactam beta_lactam->ring_opening_lactam side_chain N-benzoyl-(2R,3S)-3-phenylisoserine ring_opening_lactam->side_chain

Caption: Synthesis of the Taxol® side-chain via a β-lactam intermediate.

Experimental Protocols

Protocol 2: Synthesis of the Taxol® Side-Chain via a β-Lactam Intermediate

  • Preparation of the Amino Alcohol:

    • The enantiopure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate is prepared from the corresponding glycidic ester as described in Protocol 1 (steps 1 and 2, followed by azide reduction).

  • Protection of the Amino Alcohol:

    • The amino and hydroxyl groups of the phenylisoserine ester are protected. For example, the amino group can be protected with a benzoyl group, and the hydroxyl group can be protected with a silyl (B83357) ether like triethylsilyl (TES).

  • Cyclization to the β-Lactam:

    • The protected phenylisoserine derivative is cyclized to the corresponding β-lactam. This can be achieved using a variety of reagents that promote amide bond formation, such as treatment with a Grignard reagent (e.g., ethylmagnesium bromide) to form the magnesium salt of the β-amino acid, which then undergoes intramolecular cyclization.

  • Hydrolysis of the β-Lactam:

    • The β-lactam ring is opened under basic hydrolysis conditions (e.g., LiOH in THF/water) to yield the N-benzoyl-(2R,3S)-3-phenylisoserine. Subsequent removal of any protecting groups yields the final side-chain.

An alternative and more common approach to the β-lactam is the Staudinger cycloaddition:

Protocol 3: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition [2]

  • Imine Formation:

    • Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine (to act as a chiral auxiliary) in a non-polar solvent like toluene.

    • Add a drying agent such as anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).

    • Filter off the drying agent and use the imine solution directly.

  • Ketene (B1206846) Generation and Cycloaddition:

    • Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent.

    • Add a tertiary amine base (e.g., triethylamine) to the acid chloride solution to generate the ketene in situ, which then undergoes a [2+2] cycloaddition with the imine to form the cis-β-lactam with high diastereoselectivity.

  • Hydrolysis and N-Benzoylation:

    • The resulting β-lactam is then hydrolyzed and N-benzoylated to yield the Taxol® side-chain.

Quantitative Data for β-Lactam based Synthesis
RouteKey Chiral StepStarting MaterialOverall YieldEnantiomeric/Diastereomeric ExcessReference
Ojima-Holton β-Lactam MethodChiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, BenzaldehydeModerate>98%[1]

Summary and Conclusion

The use of glycidic acid derivatives provides an effective and stereocontrolled pathway for the synthesis of the Taxol® C-13 side-chain. The chemoenzymatic approach offers high enantioselectivity early in the synthetic sequence through enzymatic resolution. The β-lactam synthon method, which can also be accessed from glycidic acid-derived intermediates, is a robust and widely adopted strategy that ensures excellent stereocontrol in the final product. The choice of synthetic route will depend on factors such as the desired scale of synthesis, availability of reagents, and specific purity requirements. Both methods represent powerful tools in the arsenal (B13267) of medicinal chemists and drug development professionals for accessing this crucial component of one of the most important anticancer drugs.

References

Application Notes and Protocols for the Darzens Condensation: Synthesis of BMK Glycidic Acid (Sodium Salt) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Darzens condensation, also known as the glycidic ester condensation, is a fundamental reaction in organic synthesis that combines a carbonyl compound (an aldehyde or a ketone) with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester".[1][2][3][4] This reaction is of significant interest to researchers and drug development professionals as it provides a reliable method for the formation of epoxides, which are versatile synthetic intermediates.[1]

This document provides a detailed protocol for the synthesis of a glycidic ester analogous to the ethyl ester of 2-methyl-3-phenyloxiranecarboxylic acid (BMK glycidic acid), followed by its saponification to the corresponding sodium salt. It is important to note that the sodium salt of a glycidic acid is typically the product of a Darzens condensation followed by hydrolysis, not a starting material for a subsequent Darzens reaction.

Application Notes

The primary application of the Darzens condensation in this context is the creation of the oxirane (epoxide) ring, which is a key structural feature of glycidic acids. The resulting α,β-epoxy esters are valuable intermediates that can undergo further transformations. For instance, hydrolysis of the ester group leads to the corresponding glycidic acid.[5] Subsequent decarboxylation of the glycidic acid can yield aldehydes or ketones, effectively elongating the carbon chain of the original carbonyl compound.[2][3] The reaction is general for a wide range of aromatic and aliphatic aldehydes and ketones.[6]

Experimental Protocols

The synthesis is presented in two stages: the Darzens condensation to form the glycidic ester, followed by saponification to yield the sodium salt of the glycidic acid.

Stage 1: Darzens Condensation to Synthesize Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

This stage describes the reaction between benzaldehyde (B42025) and ethyl 2-chloropropionate using sodium ethoxide as a base.

Reactant Data:

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Benzaldehyde106.121.044178.1Freshly distilled recommended.
Ethyl 2-chloropropionate136.581.087147-148
Sodium Ethoxide68.050.868DecomposesHighly hygroscopic; handle under inert atmosphere.
Ethanol (B145695) (absolute)46.070.78978.37Used as solvent.
Diethyl Ether74.120.71334.6Used for extraction.

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol. Alternatively, use commercially available sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath to 0-5 °C.

  • Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Workup: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6] The solvent is then removed under reduced pressure to yield the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Further purification can be achieved by vacuum distillation.

Stage 2: Saponification to BMK Glycidic Acid (Sodium Salt)

This stage describes the hydrolysis of the glycidic ester to its sodium salt.

Reactant Data:

CompoundMolar Mass ( g/mol )Notes
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate206.24Crude product from Stage 1.
Sodium Hydroxide (B78521) (NaOH)40.00Typically used as a 10-15% aqueous solution.
Ethanol46.07Used as a co-solvent.

Procedure:

  • Setup: Dissolve the crude glycidic ester from Stage 1 in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrolysis: Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.[7]

  • Heating: Heat the mixture to 50-60 °C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.[7]

  • Isolation: Cool the reaction mixture to room temperature. The ethanol can be removed under reduced pressure. The resulting aqueous solution contains the sodium salt of 2-methyl-3-phenyloxiranecarboxylic acid (BMK Glycidic Acid, sodium salt).[7] A special hydrolysis procedure involves using one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water, which can cause the sodium salt to precipitate upon addition of dry ether.[5]

Visualizations

Experimental Workflow Diagram

G cluster_stage1 Stage 1: Darzens Condensation cluster_stage2 Stage 2: Saponification A Prepare Sodium Ethoxide Solution B Add Benzaldehyde and Ethyl 2-chloropropionate (0-10°C) A->B C Stir at Room Temperature (12-24h) B->C D Aqueous Workup and Extraction with Ether C->D E Dry and Evaporate Solvent D->E F Purify by Vacuum Distillation E->F G Dissolve Glycidic Ester in Ethanol F->G Crude Glycidic Ester H Add Aqueous NaOH I Heat at 50-60°C (3-5h) J Cool and Remove Ethanol K K J->K Aqueous Solution of Sodium Glycidate G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product R1 α-Haloester M1 Deprotonation of α-Haloester (Enolate Formation) R1->M1 R2 Benzaldehyde M2 Nucleophilic Attack on Carbonyl Carbon R2->M2 Base Base (e.g., NaOEt) Base->M1 M1->M2 M3 Intramolecular SN2 Reaction (Epoxide Formation) M2->M3 P α,β-Epoxy Ester (Glycidic Ester) M3->P

References

Application Notes and Protocols for the Quantification of BMK Glycidic Acid (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMK Glycidic Acid (sodium 2-methyl-3-phenyloxirane-2-carboxylate) is a significant precursor in the synthesis of phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone), which itself is a primary precursor for the synthesis of amphetamine and methamphetamine. As a result, the accurate and reliable quantification of BMK Glycidic Acid is of critical importance in forensic chemistry, law enforcement, and in monitoring the illicit manufacturing of controlled substances. This document provides detailed analytical methods for the quantification of BMK Glycidic Acid (sodium salt) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of BMK Glycidic Acid (sodium salt) can be approached using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique. However, due to the thermal lability of glycidic acid derivatives, a derivatization step is crucial to prevent decomposition in the hot injector port of the gas chromatograph.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of polar and thermally labile compounds like organic acids, generally without the need for derivatization.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the principle that derivatization of the thermally unstable BMK Glycidic Acid will prevent its degradation to phenylacetone during GC-MS analysis, allowing for accurate quantification. Methoximation is a common and effective derivatization technique for this class of compounds.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Preparation:

    • Prepare a stock solution of BMK Glycidic Acid (sodium salt) analytical reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard (IS) solution (e.g., 3,4-methylenedioxypropylamphetamine - MDPA) in methanol at a concentration of 10 µg/mL.

  • Sample Preparation (for seized samples or reaction mixtures):

    • Accurately weigh or measure a known quantity of the sample.

    • Dissolve the sample in a known volume of methanol.

    • If necessary, perform a liquid-liquid extraction for complex matrices.

  • Derivatization Procedure:

    • To 100 µL of each standard, sample solution, and a blank (methanol), add 10 µL of the internal standard solution.

    • Add 50 µL of a methoxyamine hydrochloride solution in pyridine (B92270) (20 mg/mL).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.

3. Data Presentation: Quantitative GC-MS Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

4. Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing node_sample node_sample node_process node_process node_analysis node_analysis node_data node_data A Sample/Standard B Add Internal Standard A->B 100 µL C Add Methoxyamine HCl in Pyridine B->C D Heat at 60°C for 30 min C->D E Derivatized Sample D->E F GC Injection E->F 1 µL Injection G Chromatographic Separation F->G H Mass Spectrometry Detection (SIM) G->H I Peak Integration H->I J Quantification I->J

GC-MS derivatization and analysis workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct analysis of BMK Glycidic Acid (sodium salt) in solution, without the need for derivatization. It is particularly suitable for complex matrices and low concentration levels.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of BMK Glycidic Acid (sodium salt) analytical reference standard in a 50:50 mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

    • Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled analog of BMK Glycidic Acid, if available, or a structurally similar compound) in 50:50 acetonitrile/water at a concentration of 50 ng/mL.

  • Sample Preparation:

    • Accurately weigh or measure a known quantity of the sample.

    • Dissolve and dilute the sample in 50:50 acetonitrile/water to fall within the calibration range.

    • To 100 µL of each standard, sample solution, and a blank, add 10 µL of the internal standard solution.

    • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 95% A, 5% B.

    • 0.5 min: 95% A, 5% B.

    • 3.0 min: 5% A, 95% B.

    • 4.0 min: 5% A, 95% B.

    • 4.1 min: 95% A, 5% B.

    • 5.0 min: 95% A, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

3. Data Presentation: Quantitative LC-MS/MS Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.7 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

4. Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_sample node_sample node_process node_process node_analysis node_analysis node_data node_data A Sample/Standard B Add Internal Standard A->B 100 µL C Dilute with 50:50 ACN:H2O B->C D Filter (0.22 µm) C->D E Prepared Sample D->E F UPLC Injection E->F 5 µL Injection G Chromatographic Separation F->G H Tandem MS Detection (MRM) G->H I Peak Integration H->I J Quantification I->J

LC-MS/MS sample preparation and analysis workflow.

Summary

The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. For routine analysis of relatively clean samples, a derivatization-based GC-MS method can be effective. For trace-level quantification, analysis of complex matrices, or when high throughput is required, the direct analysis by LC-MS/MS is the superior method. Both methods, when properly validated, can provide accurate and reliable quantification of BMK Glycidic Acid (sodium salt).

Application Note: GC-MS Analysis of BMK Glycidic Acid (Sodium Salt) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl methyl ketone (BMK), also known as phenyl-2-propanone (P2P), is a critical precursor in the synthesis of amphetamine and related substances. The monitoring and analysis of BMK and its synthetic precursors are of paramount importance in forensic chemistry and for law enforcement agencies worldwide to control the illicit manufacturing of amphetamine-type stimulants. One such precursor that has gained prominence is BMK glycidic acid and its sodium salt (sodium 2-methyl-3-phenyloxirane-2-carboxylate). This compound can be converted to P2P through a hydrolysis and decarboxylation reaction.

This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of the reaction products resulting from the acid-catalyzed conversion of BMK glycidic acid (sodium salt). The methodology described herein facilitates the identification and quantification of the primary product, P2P, as well as significant byproducts, offering a robust tool for forensic analysis and chemical process monitoring.

Reaction Pathway

The conversion of BMK glycidic acid (sodium salt) to P2P proceeds via an acid-catalyzed opening of the epoxide ring, followed by decarboxylation. Under acidic conditions, the glycidic acid is unstable and readily decarboxylates to form an enol intermediate, which then tautomerizes to the more stable ketone, P2P. However, an alternative rearrangement can occur, leading to the formation of the isomeric byproduct, phenyl-1-propanone (P1P). The reaction mechanism is depicted below.

Reaction_Pathway BMK_Glycidate BMK Glycidic Acid (Sodium Salt) Intermediate Carbocation Intermediate BMK_Glycidate->Intermediate Acid-catalyzed ring opening Acid H+ P2P Phenyl-2-propanone (P2P) (Major Product) Intermediate->P2P Decarboxylation & Tautomerization (Path A) P1P Phenyl-1-propanone (P1P) (Minor Byproduct) Intermediate->P1P Rearrangement & Decarboxylation (Path B) CO2 CO2 Intermediate->CO2

Reaction pathway from BMK Glycidic Acid to P2P and P1P.

Experimental Protocols

Conversion of BMK Glycidic Acid (Sodium Salt) to Reaction Products

This protocol describes a bench-scale procedure for the conversion of BMK glycidic acid (sodium salt) to a mixture of P2P and its byproducts.

Materials:

  • BMK Glycidic Acid (Sodium Salt)

  • Hydrochloric Acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of BMK glycidic acid (sodium salt) in 20 mL of deionized water.

  • While stirring, slowly add 10 mL of 1M HCl solution to the flask. Effervescence (release of CO2) should be observed.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic products with three 20 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with 20 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the reaction products and is ready for GC-MS analysis.

GC-MS Analysis

This protocol outlines the parameters for the analysis of the reaction products by GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplit (split ratio 20:1)
Injector Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature70°C, hold for 2 minutes
Ramp Rate 110°C/min to 150°C
Ramp Rate 220°C/min to 280°C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Range40-400 amu
Scan ModeFull Scan
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Presentation

The GC-MS analysis of the reaction mixture typically reveals the presence of the main product, P2P, the primary byproduct, P1P, and potentially unreacted starting material or other minor impurities. The relative abundance of these products can vary depending on the reaction conditions.

Table 1: Illustrative Quantitative Analysis of Reaction Products

CompoundRetention Time (min)Relative Area (%)Key Mass Fragments (m/z)
Phenyl-2-propanone (P2P)~10.585-95134 (M+), 91, 43
Phenyl-1-propanone (P1P)~10.25-15134 (M+), 105, 77
Unreacted BMK Glycidic Acid (as methyl ester after derivatization)~12.8<1192 (M+), 133, 105, 91, 77

Note: The quantitative data presented are illustrative and can vary based on specific experimental conditions. Retention times are approximate and may vary depending on the specific GC-MS system and column used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analysis of BMK glycidic acid reaction products.

Experimental_Workflow Start Start: BMK Glycidic Acid (Sodium Salt) Reaction Acid-Catalyzed Conversion (HCl, 60°C, 1 hr) Start->Reaction Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction->Extraction Wash Washing & Drying (NaHCO3, H2O, MgSO4) Extraction->Wash Analysis GC-MS Analysis Wash->Analysis Data Data Interpretation: - Product Identification - Quantitative Analysis Analysis->Data End End: Report Data->End

Workflow for the analysis of BMK Glycidic Acid reaction products.

Conclusion

This application note provides a comprehensive and detailed methodology for the GC-MS analysis of reaction products from BMK glycidic acid (sodium salt). The described protocols for both the chemical conversion and the subsequent analytical determination are robust and suitable for implementation in forensic and research laboratories. The identification of both the primary product (P2P) and the characteristic byproduct (P1P) is crucial for understanding the synthetic route and for impurity profiling. The provided experimental parameters and data serve as a valuable resource for scientists and professionals engaged in the analysis of controlled substances and their precursors.

Differentiating Glycidic Acid Isomers with LC-QTOF-MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidic acid and its isomers are important intermediates in synthetic organic chemistry and key precursors in the manufacturing of various pharmaceuticals. The isomeric form of glycidic acid can significantly influence the stereochemistry and biological activity of the final product. Therefore, the accurate differentiation and quantification of glycidic acid isomers are critical for process optimization and quality control in drug development. This application note presents a detailed protocol for the differentiation of glycidic acid isomers using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The methodology leverages high-resolution mass spectrometry to distinguish isomers based on their unique fragmentation patterns.

Introduction

Glycidic acids, also known as oxiranecarboxylic acids, are bifunctional molecules containing both an epoxide and a carboxylic acid moiety. Their isomers, including enantiomers (e.g., (R)- and (S)-glycidic acid) and diastereomers (e.g., cis- and trans-isomers of substituted glycidic acids), often exhibit different reactivity and can lead to the formation of distinct stereoisomers in subsequent chemical reactions. Traditional analytical techniques may struggle to differentiate these isomers with high confidence. LC-QTOF-MS offers a powerful solution by combining the separation capabilities of liquid chromatography with the high mass accuracy and tandem mass spectrometry (MS/MS) capabilities of a QTOF mass spectrometer. This allows for the confident identification and differentiation of isomers based on subtle differences in their fragmentation pathways.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each glycidic acid isomer (e.g., (R)-glycidic acid, (S)-glycidic acid, and any relevant substituted isomers) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL to generate a calibration curve.

  • Sample Preparation: For in-process samples or final products, dissolve a known quantity of the sample in the initial mobile phase solvent to a final concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

Liquid Chromatography (LC)
  • Column: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. For diastereomers, a standard reversed-phase C18 column may be sufficient.

    • For Enantiomers: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • For Diastereomers/General Screening: High-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Chiral Separation (Normal Phase): A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

    • Reversed-Phase Separation: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • Capillary Voltage: 3500 V.

  • Nebulizer Gas (N2): 40 psi.

  • Drying Gas (N2) Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Mass Range: m/z 50 - 500.

  • Acquisition Mode:

    • MS1 (Full Scan): For accurate mass measurement of the deprotonated molecule [M-H]⁻.

    • MS/MS (Tandem MS): For fragmentation analysis. Select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern.

Data Presentation

Quantitative Analysis

The following table summarizes hypothetical quantitative data for the analysis of two glycidic acid isomers. This data would be generated by constructing a calibration curve for each isomer and then determining the concentration of each in an unknown sample.

IsomerRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Quantifier Fragment Ion (m/z)Concentration in Sample (µg/mL)% RSD (n=3)
Isomer A5.287.008843.018412.52.1
Isomer B6.187.008859.013328.11.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms QTOF-MS Analysis cluster_data Data Analysis Standard Standard Solutions LC_Column Chiral or C18 Column Standard->LC_Column Sample Test Sample Sample->LC_Column ESI Electrospray Ionization (-ve) LC_Column->ESI Separated Isomers MS1 Full Scan MS (Accurate Mass) ESI->MS1 MS2 Tandem MS (Fragmentation) ESI->MS2 Precursor Selection Quant Quantification MS1->Quant Diff Isomer Differentiation MS2->Diff

Caption: Workflow for the differentiation of glycidic acid isomers using LC-QTOF-MS.

Proposed Fragmentation Pathway of Glycidic Acid

The differentiation of glycidic acid isomers by mass spectrometry relies on differences in their fragmentation patterns. While the fragmentation of glycidic acid itself is not extensively reported, based on the known behavior of small carboxylic acids and epoxides, a plausible fragmentation pathway for the deprotonated molecule [M-H]⁻ (m/z 87.0088) can be proposed.

The initial deprotonation will occur at the carboxylic acid. Upon collision-induced dissociation, several fragmentation routes are possible:

  • Loss of CO₂ (decarboxylation): This is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 43.0184.

  • Ring-opening followed by rearrangement: The epoxide ring can open, leading to rearrangements and subsequent fragmentation. For example, a rearrangement could lead to the formation of a stable enolate anion.

  • Cleavage of the C-C bond between the carboxyl group and the epoxide ring: This would result in the loss of the carboxyl group as COOH, which is less common for the deprotonated molecule.

The relative abundance of these fragment ions can be influenced by the stereochemistry of the isomer, providing a basis for differentiation. For instance, the spatial arrangement of atoms in cis- vs. trans-isomers or the different transition state energies for fragmentation in enantiomers when interacting with a chiral entity (though less likely to be differentiated by CID alone without a chiral modifier) could favor one fragmentation pathway over another.

fragmentation_pathway cluster_fragments Primary Fragment Ions cluster_secondary_fragments Secondary Fragmentation Parent Glycidic Acid [M-H]⁻ m/z 87.0088 Frag1 Loss of CO₂ [C₂H₃O]⁻ m/z 43.0184 Parent->Frag1 Decarboxylation Frag2 Ring-opening product [C₃H₃O₃]⁻ m/z 87.0088 (isomeric) Parent->Frag2 Ring Opening Frag3 Further fragmentation Frag2->Frag3

Caption: Proposed fragmentation pathway for deprotonated glycidic acid in QTOF-MS/MS.

Conclusion

The LC-QTOF-MS method detailed in this application note provides a robust and sensitive approach for the differentiation and quantification of glycidic acid isomers. The use of a chiral stationary phase in the liquid chromatography step is crucial for the separation of enantiomers, while the high-resolution mass spectrometry and tandem MS capabilities of the QTOF instrument enable the confident identification and differentiation of isomers based on their unique fragmentation patterns. This methodology is highly valuable for researchers, scientists, and drug development professionals involved in processes where the stereochemistry of glycidic acid is a critical parameter.

Derivatization of BMK Glycidic Acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of BMK Glycidic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMK Glycidic Acid (2-methyl-3-phenyloxirane-2-carboxylic acid) is a crucial precursor in the synthesis of phenylacetone (B166967) (P2P), which itself is a primary precursor for the illicit manufacture of amphetamine and methamphetamine.[1][2] Due to its controlled status and significance in forensic chemistry, the development of robust and reliable analytical methods for its identification and quantification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC-MS analysis of BMK Glycidic Acid is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group in the hot GC injection port.[3][4]

Chemical derivatization is a technique used to convert an analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection.[4] This application note provides a detailed protocol for the derivatization of BMK Glycidic Acid via esterification to its methyl ester, BMK methyl glycidate, which is more amenable to GC-MS analysis.

Principle of the Method: Esterification

Esterification is a common derivatization technique for compounds containing carboxylic acid functional groups.[4] The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. For the analysis of BMK Glycidic Acid, the carboxylic acid is converted to its methyl ester. This transformation replaces the polar and active hydrogen of the carboxyl group with a non-polar methyl group. The resulting methyl ester is significantly more volatile and less prone to adsorption within the GC system, leading to improved peak shape, better sensitivity, and more reliable quantification.

This protocol details the use of Trimethylsilyldiazomethane (TMS-diazomethane), a methylating agent that reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters. It is considered a safer alternative to diazomethane.

Experimental Protocol

3.1 Materials and Reagents

  • BMK Glycidic Acid reference standard

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Methanol (B129727) (HPLC grade)

  • Toluene (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas evaporator

3.2 Sample Preparation

  • Accurately weigh 1 mg of a BMK Glycidic Acid standard or sample into a clean 2 mL vial.

  • Dissolve the sample in 1 mL of a 9:1 (v/v) mixture of Toluene and Methanol.

  • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

3.3 Derivatization Procedure (Methyl Esterification)

Safety Precaution: TMS-diazomethane is toxic and a potential carcinogen. All work must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • To the 1 mL of dissolved sample from step 3.2, add 50 µL of 2.0 M TMS-diazomethane solution dropwise using a microsyringe. A yellow color should persist, indicating an excess of the reagent. The evolution of nitrogen gas will be observed.

  • Cap the vial and allow the reaction to proceed at room temperature for 10 minutes. Vortex the mixture gently every few minutes.

  • After 10 minutes, the reaction is complete. If the solution is colorless, add another small aliquot of TMS-diazomethane until the yellow color persists.

  • To quench any excess TMS-diazomethane, add a few drops of methanol until the yellow color disappears.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in 1 mL of Ethyl Acetate for GC-MS analysis.

  • If the sample appears cloudy, pass the solution through a small amount of anhydrous sodium sulfate to remove any residual moisture.

3.4 Instrumentation: GC-MS Parameters

The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Injection Vol. 1 µL
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Acquisition Mode Scan (m/z 40-450)

Expected Results and Data

The derivatization procedure converts BMK Glycidic Acid into its methyl ester derivative, BMK methyl glycidate. This derivative is more volatile and provides a sharp, symmetrical peak under the specified GC conditions.

Table 1: Quantitative Data for Derivatized BMK Glycidic Acid

Analyte Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Spectral Fragments (m/z)
BMK Glycidic Acid C₁₀H₁₀O₃ 178.18 (Not amenable to direct analysis) N/A

| BMK Methyl Glycidate | C₁₁H₁₂O₃ | 192.21 | ~8-12 | 192, 133, 105, 91, 77 |

Note: The retention time is an estimate and will vary depending on the specific GC system, column, and conditions used. Key mass spectral fragments are predicted based on the structure and common fragmentation patterns (M+, loss of -COOCH₃, tropylium (B1234903) ion at m/z 91).

Visualizations

5.1 Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Weigh 1 mg BMK Glycidic Acid dissolve Dissolve in 1 mL Toluene:Methanol (9:1) start->dissolve vortex1 Vortex for 30s dissolve->vortex1 add_reagent Add 50 µL TMS-diazomethane vortex1->add_reagent react React for 10 min at Room Temperature add_reagent->react quench Quench with Methanol react->quench dry Evaporate under Nitrogen quench->dry reconstitute Reconstitute in 1 mL Ethyl Acetate dry->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject acquire Acquire Data inject->acquire process Process Chromatogram and Mass Spectrum acquire->process

Caption: Workflow for the derivatization and GC-MS analysis of BMK Glycidic Acid.

5.2 Chemical Reaction: Methyl Esterification

chemical_reaction bmk_acid BMK Glycidic Acid (C₁₀H₁₀O₃) plus1 + tms_diazomethane TMS-diazomethane (CH₃N₂Si(CH₃)₃) bmk_ester BMK Methyl Glycidate (C₁₁H₁₂O₃) tms_diazomethane->bmk_ester Toluene:Methanol plus2 + n2 N₂

Caption: Esterification of BMK Glycidic Acid to its methyl ester derivative.

Conclusion

The described esterification protocol provides a simple, rapid, and effective method for the derivatization of BMK Glycidic Acid. The resulting methyl ester derivative is thermally stable and sufficiently volatile for robust GC-MS analysis. This method allows for sensitive detection and reliable identification, making it a valuable tool for forensic laboratories, researchers, and scientists involved in the analysis of controlled substance precursors. The provided GC-MS parameters and expected data serve as a solid foundation for method development and validation.

References

Application Notes and Protocols for Impurity Profiling of Amphetamines Synthesized from Glycidic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the impurity profiling of amphetamines synthesized using glycidic acid derivatives as pre-precursors. The increasing use of these uncontrolled substances in clandestine laboratories necessitates robust analytical methods to identify specific impurity profiles, which can aid in tracking manufacturing routes and linking samples.

Introduction

The clandestine synthesis of amphetamine has seen a shift towards the use of pre-precursors to circumvent regulations on controlled substances like phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK). Glycidic acid derivatives, such as BMK glycidate, have emerged as significant pre-precursors.[1][2] These compounds are converted to P2P, which is then typically subjected to a Leuckart reaction to produce amphetamine.[1][3][4] This synthetic route generates a characteristic profile of impurities that can serve as markers to identify the use of glycidic acid pre-precursors.[1][3]

This document outlines the synthetic pathway, details the key marker impurities, and provides a step-by-step protocol for their extraction, identification, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthetic Pathway and Impurity Formation

The synthesis of amphetamine from glycidic acid derivatives generally involves two main stages:

  • Conversion of Glycidic Acid to P2P: The glycidic acid derivative (e.g., sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK glycidate) is hydrolyzed and decarboxylated, typically under acidic conditions, to yield P2P. A key side reaction during this step is the formation of the isomeric phenyl-1-propanone (P1P).[3]

  • Leuckart Reaction: The resulting P2P is then reacted with formamide (B127407) or a related compound, followed by hydrolysis, to produce amphetamine. This stage can introduce several characteristic impurities, including N-formylamphetamine and various condensation products.[5][6][7] The P1P formed in the first stage also reacts to form corresponding impurities, namely N-(1-phenylpropyl)formamide and 1-phenylpropan-1-amine (B1219004).[1][3]

The presence of phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine are considered specific markers for the use of glycidic acid pre-precursors in amphetamine synthesis.[1][3]

Amphetamine Synthesis from Glycidic Acid Synthetic Pathway of Amphetamine from Glycidic Acid Precursors cluster_0 Conversion to P2P cluster_1 Leuckart Reaction Glycidic Acid Derivative Glycidic Acid Derivative P2P (BMK) P2P (BMK) Glycidic Acid Derivative->P2P (BMK) Hydrolysis & Decarboxylation P1P (Marker 1) P1P (Marker 1) Glycidic Acid Derivative->P1P (Marker 1) Side Reaction N-formylamphetamine N-formylamphetamine P2P (BMK)->N-formylamphetamine Formylation N-(1-phenylpropyl)formamide (Marker 2) N-(1-phenylpropyl)formamide (Marker 2) P1P (Marker 1)->N-(1-phenylpropyl)formamide (Marker 2) Formylation Amphetamine Amphetamine N-formylamphetamine->Amphetamine Hydrolysis 1-phenylpropan-1-amine (Marker 3) 1-phenylpropan-1-amine (Marker 3) N-(1-phenylpropyl)formamide (Marker 2)->1-phenylpropan-1-amine (Marker 3) Hydrolysis

Caption: Synthesis of amphetamine from glycidic acid precursors.

Experimental Protocol: GC-MS Analysis of Amphetamine Impurities

This protocol details the procedure for the identification and semi-quantification of impurities in amphetamine samples suspected to be synthesized from glycidic acid precursors.

Sample Preparation and Extraction

The following protocol is a harmonized method adapted from established forensic procedures.[5][6]

Reagents and Materials:

  • Amphetamine sample

  • Toluene (B28343) (analytical grade)

  • Trizma-base (or other suitable buffer)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Buffer Preparation: Prepare a 1 M Trizma-base buffer solution and adjust the pH to 8.1 with 1 M HCl.[5]

  • Sample Dissolution: Accurately weigh approximately 20-50 mg of the homogenized amphetamine sample and dissolve it in the pH 8.1 buffer solution.

  • Liquid-Liquid Extraction:

    • Add a known volume of toluene (e.g., 1 mL) to the sample solution.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the organic (toluene) layer into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of amphetamine impurities.[3][5] Instrument conditions should be optimized for the specific equipment used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polarity column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5-10 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

  • Scan Mode: Full scan

ExperimentalWorkflow Workflow for Amphetamine Impurity Profiling Sample Sample Buffer_Dissolution Dissolve in pH 8.1 Buffer Sample->Buffer_Dissolution Extraction Liquid-Liquid Extraction with Toluene Buffer_Dissolution->Extraction Centrifugation Centrifuge to Separate Layers Extraction->Centrifugation GC_MS_Analysis GC-MS Analysis Centrifugation->GC_MS_Analysis Data_Processing Data Processing and Impurity Identification GC_MS_Analysis->Data_Processing Report Report Data_Processing->Report

Caption: Experimental workflow for impurity profiling.

Data Presentation and Analysis

The primary objective of the data analysis is to identify the presence of marker impurities that are indicative of the glycidic acid synthesis route.

Identification:

  • Impurities are identified by comparing their mass spectra and retention times with those of reference standards or with published mass spectral data.[3][5]

  • The key marker impurities to look for are:

    • Phenyl-1-propanone (P1P)

    • N-(1-phenylpropyl)formamide

    • 1-phenylpropan-1-amine

Quantitative Summary:

While full quantification requires certified reference materials, a semi-quantitative analysis can be performed by comparing the peak areas of the impurities to that of the main amphetamine peak or an internal standard. The results should be presented in a clear, tabular format.

Table 1: Key Impurities in Amphetamine Synthesized from Glycidic Acid Precursors

Impurity NameAbbreviationTypical Retention Time (min)Key Mass Spectral Fragments (m/z)
Phenyl-1-propanoneP1PVaries105, 77, 51
N-formylamphetamineNFAVaries91, 118, 163
N-(1-phenylpropyl)formamide-Varies105, 77, 163
1-phenylpropan-1-amine-Varies105, 77, 134
bis-(1-phenylisopropyl)amine-Varies91, 118, 253

Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.

Table 2: Example of Semi-Quantitative Impurity Profile

Sample IDAmphetamine Peak AreaP1P Peak AreaN-(1-phenylpropyl)formamide Peak Area1-phenylpropan-1-amine Peak Area
Sample A1.2 x 10⁸5.6 x 10⁵2.1 x 10⁵8.9 x 10⁴
Sample B9.8 x 10⁷4.2 x 10⁵1.8 x 10⁵7.1 x 10⁴
Control (Leuckart from P2P)1.5 x 10⁸Not DetectedNot DetectedNot Detected

Logical Relationships in Analytical Techniques

The choice of analytical technique is crucial for successful impurity profiling. GC-MS is the most commonly employed method due to its excellent separation capabilities and the availability of extensive mass spectral libraries for compound identification.[3][5][8] However, other techniques can provide complementary information.

AnalyticalTechniques Relationship of Analytical Techniques GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) GC_MS->LC_MS Alternative for non-volatile impurities NMR Nuclear Magnetic Resonance (NMR) GC_MS->NMR Structural Elucidation of unknown impurities FTIR Fourier-Transform Infrared Spectroscopy (FTIR) GC_MS->FTIR Functional Group Analysis

Caption: Interrelation of analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) can be advantageous for the analysis of thermally labile or non-volatile impurities.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of newly identified impurities.[1]

Conclusion

The impurity profiling of amphetamines synthesized from glycidic acid precursors provides valuable forensic intelligence. The identification of specific marker compounds such as phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine is strong evidence for the use of this synthetic route. The GC-MS protocol provided in these notes offers a robust and reliable method for the detection of these key impurities. Consistent application of these analytical procedures can significantly contribute to the understanding of trends in illicit drug manufacturing.

References

Application Notes and Protocols for Stereoselective Synthesis Using Glycidic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the stereoselective synthesis of glycidic acid derivatives, which are versatile chiral building blocks in organic synthesis. Their utility is highlighted in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction to Stereoselective Synthesis of Glycidic Acid Derivatives

Glycidic acid derivatives, specifically α,β-epoxy esters and amides, are valuable intermediates in organic synthesis due to the inherent reactivity of the epoxide ring. The stereocontrolled synthesis of these compounds is of paramount importance as the stereochemistry of the epoxide dictates the stereochemistry of subsequent products. These chiral building blocks are instrumental in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1] This document outlines several key stereoselective methods for their preparation, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Asymmetric Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for the synthesis of glycidic esters from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[2] The development of asymmetric variants has significantly enhanced the utility of this reaction.

Phase-Transfer Catalyzed Asymmetric Darzens Reaction

Phase-transfer catalysis (PTC) offers a practical and efficient method for achieving high enantioselectivity in the Darzens reaction. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are commonly employed as catalysts.[2][3]

Experimental Protocol: Asymmetric Darzens Reaction of α-Chloro Ketones and Aldehydes using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst [2][3]

  • Reaction Setup: To a stirred solution of the α-chloro ketone (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add the chiral phase-transfer catalyst (1-10 mol%).

  • Addition of Base: Add a pre-cooled aqueous solution of lithium hydroxide (B78521) (LiOH) (1.5 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-24 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-epoxy ketone.

Quantitative Data for Phase-Transfer Catalyzed Asymmetric Darzens Reaction

Aldehydeα-Chloro KetoneCatalyst Loading (mol%)Yield (%)ee (%)Reference
Benzaldehyde2-chloroacetophenone109592[2]
4-Chlorobenzaldehyde2-chloroacetophenone109294[2]
4-Nitrobenzaldehyde2-chloroacetophenone109896[2]
2-Naphthaldehyde2-chloroacetophenone109091[2]
Cinnamaldehyde2-chloroacetophenone108588[3]

Workflow for Asymmetric Darzens Reaction

darzens_workflow reagents α-Chloro Ketone + Aldehyde reaction Biphasic Reaction (0 °C) reagents->reaction catalyst Chiral Phase- Transfer Catalyst catalyst->reaction base Aqueous Base (e.g., LiOH) base->reaction solvent Organic Solvent (e.g., CH₂Cl₂) solvent->reaction workup Work-up: - Separation - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Enantioenriched α,β-Epoxy Ketone purification->product

Caption: General workflow for a phase-transfer catalyzed asymmetric Darzens reaction.

Synthesis of Chiral Glycidic Amides using Sulfonium (B1226848) Ylides

The reaction of chiral sulfur ylides with aldehydes provides a highly stereoselective route to trans-glycidic amides. Camphor-derived sulfonium salts are particularly effective in this transformation, affording excellent yields and enantioselectivities.[4][5][6][7]

Experimental Protocol: Synthesis of Glycidic Amides from Camphor-Derived Sulfonium Ylides [6][7]

  • Ylide Generation: To a solution of the camphor-derived sulfonium salt (1.0 equiv) in ethanol (B145695) at -78 °C, add a solution of sodium ethoxide (1.0 equiv) in ethanol dropwise. Stir the mixture for 30 minutes to generate the ylide.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.2 equiv) in ethanol to the ylide solution at -78 °C.

  • Reaction: Allow the reaction mixture to warm to -50 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the pure glycidic amide.

Quantitative Data for Glycidic Amide Synthesis using Camphor-Derived Sulfonium Ylides

AldehydeYield (%)ee (%)Diastereomeric Ratio (trans:cis)Reference
Benzaldehyde95>99>99:1[7]
4-Chlorobenzaldehyde9299>99:1[6]
4-Nitrobenzaldehyde9899>99:1[6]
2-Naphthaldehyde9098>99:1[4]
Cinnamaldehyde8897>99:1[5]

Logical Relationship in Chiral Sulfonium Ylide Reaction

ylide_logic start Chiral Sulfonium Salt ylide Chiral Sulfonium Ylide start->ylide Deprotonation base Base (e.g., NaOEt) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Aldehyde aldehyde->betaine product trans-Glycidic Amide betaine->product Intramolecular Ring Closure (SN2)

Caption: Key steps in the formation of glycidic amides from chiral sulfonium ylides.

Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds

Asymmetric epoxidation of α,β-unsaturated aldehydes and ketones is a powerful strategy for the synthesis of chiral glycidic acid derivatives. Several catalytic systems have been developed to achieve high enantioselectivity.

Juliá-Colonna Asymmetric Epoxidation

The Juliá-Colonna epoxidation utilizes poly-L-leucine as a catalyst for the epoxidation of electron-deficient olefins, such as chalcones, with hydrogen peroxide. This method is known for its operational simplicity and high enantioselectivities.[8][9]

Experimental Protocol: Juliá-Colonna Epoxidation of Chalcone (B49325) [8]

  • Catalyst Preparation: Suspend poly-L-leucine (10-30 mg per mmol of substrate) in a suitable solvent system (e.g., toluene (B28343)/water or a non-aqueous system with urea-hydrogen peroxide).

  • Reaction Initiation: Add the chalcone (1.0 equiv) to the catalyst suspension.

  • Oxidant Addition: Add a basic solution of hydrogen peroxide (e.g., 30% H₂O₂ with NaOH) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude epoxide by recrystallization or column chromatography.

Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

Chiral amines, such as prolinol derivatives, can catalyze the highly enantioselective epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as a green oxidant.[10][11][12][13]

Experimental Protocol: Organocatalytic Epoxidation of Cinnamaldehyde [10][11]

  • Reaction Setup: In a vial, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and the chiral amine catalyst (10-20 mol%) in a suitable solvent (e.g., a mixture of an alcohol and water).

  • Oxidant Addition: Add aqueous hydrogen peroxide (30%, 1.5-2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude epoxy aldehyde by flash column chromatography.

Quantitative Data for Asymmetric Epoxidation of α,β-Unsaturated Carbonyls

SubstrateMethodCatalystYield (%)ee (%)Reference
ChalconeJuliá-ColonnaPoly-L-leucine9195[8]
4'-NitrochalconeJuliá-ColonnaPoly-L-leucine85>99[9]
CinnamaldehydeOrganocatalyticChiral Pyrrolidine9298[10]
CrotonaldehydeOrganocatalyticChiral Pyrrolidine8595[11]

Sharpless and Jacobsen-Katsuki Asymmetric Epoxidations

While not directly producing glycidic acid derivatives, the Sharpless and Jacobsen-Katsuki epoxidations are seminal methods for creating chiral epoxides, which can be further functionalized to glycidic acids or their equivalents.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols.[14][15][16][17][18]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [15][17]

  • Catalyst Formation: To a solution of titanium(IV) isopropoxide (5-10 mol%) and diethyl L-(+)-tartrate (6-12 mol%) in dry CH₂Cl₂ at -20 °C, add the allylic alcohol (1.0 equiv).

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equiv) dropwise while maintaining the temperature at -20 °C.

  • Reaction: Stir the mixture at -20 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid. Warm the mixture to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins, using a chiral manganese-salen complex as the catalyst.[19][20][21]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of a cis-Olefin [19][21]

  • Reaction Setup: To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C, add the chiral (salen)Mn(III) complex (1-5 mol%).

  • Oxidant Addition: Add an oxidant, such as aqueous sodium hypochlorite (B82951) (NaOCl), dropwise to the stirred mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-12 hours.

  • Work-up: Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the epoxide by flash chromatography.

Workflow for Catalytic Asymmetric Epoxidation

epoxidation_workflow substrate Allylic Alcohol or Unfunctionalized Alkene reaction Catalytic Epoxidation substrate->reaction catalyst Chiral Catalyst (e.g., Ti-tartrate or Mn-salen) catalyst->reaction oxidant Oxidant (e.g., TBHP or NaOCl) oxidant->reaction product Chiral Epoxide reaction->product

Caption: A simplified workflow for Sharpless and Jacobsen-Katsuki asymmetric epoxidations.

Applications in Drug Development

Chiral glycidic acid derivatives are key intermediates in the synthesis of numerous pharmaceuticals.

Synthesis of Diltiazem

The synthesis of the calcium channel blocker Diltiazem often starts from methyl 3-(4-methoxyphenyl)glycidate, prepared via a Darzens condensation.[1][22][23] The key step involves the regioselective ring-opening of the glycidic ester with 2-aminothiophenol.[22]

Synthetic Pathway to Diltiazem

diltiazem_synthesis start 4-Methoxybenzaldehyde + Methyl Chloroacetate darzens Darzens Condensation start->darzens glycidate Methyl 3-(4-methoxyphenyl)glycidate darzens->glycidate ring_opening Ring Opening with 2-Aminothiophenol glycidate->ring_opening intermediate Thioether Intermediate ring_opening->intermediate cyclization Cyclization intermediate->cyclization core Benzothiazepinone Core cyclization->core alkylation N-Alkylation core->alkylation diltiazem Diltiazem alkylation->diltiazem

Caption: Key synthetic steps for Diltiazem utilizing a glycidic ester intermediate.

Synthesis of the Taxol® Side Chain

The C-13 side chain of the anticancer drug Taxol®, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its biological activity. Chiral glycidic esters, such as trans-(2R,3S)-methyl-3-phenylglycidate, serve as valuable precursors for this side chain.[1][24][25]

Synthetic Pathway to Taxol® Side Chain

taxol_side_chain start trans-(2R,3S)-Methyl 3-phenylglycidate ring_opening Ring Opening with Azide Nucleophile start->ring_opening azido_alcohol Azido Alcohol Intermediate ring_opening->azido_alcohol reduction Azide Reduction azido_alcohol->reduction amino_alcohol Amino Alcohol Intermediate reduction->amino_alcohol benzoylation N-Benzoylation amino_alcohol->benzoylation side_chain Taxol® Side Chain (N-benzoyl-(2R,3S)-3-phenylisoserine) benzoylation->side_chain

Caption: Synthesis of the Taxol® side chain from a chiral glycidic ester.

Synthesis of β-Blockers

Chiral glycidic ethers, readily prepared from phenols and epichlorohydrin, are key intermediates in the synthesis of many β-blockers. The epoxide ring is opened by an appropriate amine to install the characteristic amino alcohol side chain with the desired stereochemistry.

General Synthetic Scheme for β-Blockers

beta_blocker_synthesis start Phenol Derivative + Epichlorohydrin etherification Etherification start->etherification glycidyl_ether Glycidyl (B131873) Ether etherification->glycidyl_ether ring_opening Ring Opening with Amine (e.g., Isopropylamine) glycidyl_ether->ring_opening beta_blocker β-Blocker (e.g., Propranolol) ring_opening->beta_blocker

Caption: A general route to β-blockers via a glycidyl ether intermediate.

Conclusion

The stereoselective synthesis of glycidic acid derivatives offers a powerful and versatile platform for the construction of complex, chiral molecules. The methods outlined in these application notes, from the asymmetric Darzens condensation to various catalytic epoxidations, provide researchers and drug development professionals with a robust toolkit for accessing these valuable intermediates. The provided protocols and quantitative data are intended to facilitate the practical application of these methodologies in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for BMK Glycidic Acid (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMK Glycidic Acid (sodium salt).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of BMK Glycidic Acid (sodium salt), which typically proceeds via a two-step process: a Darzens condensation to form the glycidic ester, followed by saponification to yield the sodium salt.

Issue 1: Low or No Yield of BMK Glycidic Ester in Darzens Condensation

Possible Causes and Solutions:

  • Inactive Base: The base used (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture.

    • Solution: Use a freshly opened container of base or test the activity of the existing stock. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Non-polar solvents like toluene (B28343) may hinder the ionic interactions necessary for the reaction to proceed efficiently.[1]

    • Solution: Consider using a more polar aprotic solvent such as THF or a mixed solvent system like toluene-methanol.[1][2]

  • Low Reactivity of Haloester: The reactivity of the α-halo ester can affect the condensation.

    • Solution: α-bromo esters are generally more reactive than their chloro- counterparts and may improve yields.[3]

  • Low Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature for an extended period may slow down the reaction rate.

    • Solution: After the initial controlled addition of the base at a low temperature (e.g., below 10°C), allow the reaction to gradually warm to room temperature and stir for several hours to ensure completion.[1]

ParameterRecommended ConditionCommon Pitfall
Base Fresh, potent alkoxide (e.g., NaOMe, NaOEt, t-BuOK)Degraded by moisture
Solvent Aprotic, polar (e.g., THF, Toluene/MeOH mix)Non-polar solvent alone
α-Halo Ester α-bromo ester for higher reactivityUsing a less reactive α-chloro ester
Temperature Initial cooling, then gradual warming to RTMaintaining a very low temperature

Issue 2: Formation of Side Products During Darzens Condensation

Possible Causes and Solutions:

  • Aldol-type Side Reactions: The enolate of the α-halo ester can react with itself or the starting ketone can undergo self-condensation.

    • Solution: Maintain a low reaction temperature during the addition of the base to favor the Darzens pathway. Ensure slow, controlled addition of the base to the mixture of the ketone and α-halo ester.[1]

  • Epoxide Ring-Opening: Under certain conditions, the newly formed epoxide ring can be opened.

    • Solution: Use a non-nucleophilic base and avoid protic solvents that could facilitate ring-opening.

Issue 3: Incomplete Saponification of BMK Glycidic Ester

Possible Causes and Solutions:

  • Insufficient Base: An inadequate amount of base (e.g., NaOH, KOH) will lead to incomplete hydrolysis of the ester.

    • Solution: Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete conversion.[4]

  • Low Reaction Temperature or Short Reaction Time: Saponification may be slow at very low temperatures.

    • Solution: While the initial addition of the base can be done at a low temperature to control any potential side reactions, the reaction mixture should be stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for an adequate duration (e.g., 4-6 hours) to drive the reaction to completion.[1][4]

  • Poor Solubility: The glycidic ester may not be fully soluble in the reaction medium, leading to a slow or incomplete reaction.

    • Solution: Use a co-solvent system such as ethanol/water to improve the solubility of the ester.[4]

ParameterRecommended ConditionCommon Pitfall
Base (NaOH/KOH) 1.1-1.5 equivalentsStoichiometric or insufficient amount
Temperature Room temperature to 50°CToo low, hindering reaction rate
Reaction Time 4-6 hoursInsufficient time for complete hydrolysis
Solvent Ethanol/Water co-solventPoor solubility of the ester in a single solvent

Issue 4: Difficulty in Purifying BMK Glycidic Acid (Sodium Salt)

Possible Causes and Solutions:

  • Contamination with Starting Materials or Byproducts: The crude product may contain unreacted starting materials or side products from the condensation and hydrolysis steps.

    • Solution:

      • Recrystallization: This is an effective method for purifying the sodium salt. A common solvent system is ethanol/water.[4]

      • Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from impurities.

  • Presence of Inorganic Salts: The product may be contaminated with inorganic salts from the reaction and workup.

    • Solution: Ensure the product is thoroughly washed with an appropriate solvent in which the desired product is sparingly soluble, but the inorganic salts are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the final precipitation of the sodium salt?

A1: The sodium salt of BMK Glycidic Acid is typically precipitated by adjusting the pH of the aqueous solution. A pH range of 7-8 is generally recommended for optimal precipitation.[4]

Q2: How can I monitor the progress of the Darzens condensation and saponification reactions?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more detailed analysis, GC-MS can be used to identify and quantify the components in the reaction mixture.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for monitoring the reaction progress, especially for compounds that are not amenable to GC analysis.[6][7]

Q3: What are the key safety precautions when working with the reagents for BMK Glycidic Acid synthesis?

A3:

  • Bases: The strong bases used (e.g., sodium methoxide, sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid sources of ignition.

  • α-Halo Esters: These compounds can be lachrymatory and irritants. Handle them with care in a fume hood.

Q4: Can I use a different base for the Darzens condensation?

A4: Yes, various strong bases can be used, including sodium ethoxide, potassium tert-butoxide, and sodium amide.[2] The choice of base can influence the reaction rate and yield, and may need to be optimized for your specific conditions.

Q5: What is the typical appearance of pure BMK Glycidic Acid (sodium salt)?

A5: Pure BMK Glycidic Acid (sodium salt) is typically a white to off-white crystalline powder.[8]

Visualizations

Darzens_Condensation_Workflow start Start: Ketone & α-Halo Ester in Solvent add_base Slowly Add Strong Base (e.g., NaOMe) at <10°C start->add_base stir_rt Stir at Room Temperature (Several Hours) add_base->stir_rt quench Quench Reaction stir_rt->quench workup Aqueous Workup quench->workup product Crude BMK Glycidic Ester workup->product

Caption: Workflow for Darzens Condensation of BMK Glycidic Ester.

Saponification_Workflow start Crude BMK Glycidic Ester in Ethanol/Water add_naoh Add Aqueous NaOH (1.1-1.5 eq) at 0-5°C start->add_naoh stir_rt Stir at RT (4-6 hours) add_naoh->stir_rt adjust_ph Adjust pH to 7-8 stir_rt->adjust_ph precipitate Precipitation of Sodium Salt adjust_ph->precipitate filter_dry Filter and Dry precipitate->filter_dry product BMK Glycidic Acid (Sodium Salt) filter_dry->product

Caption: Workflow for Saponification to BMK Glycidic Acid (Sodium Salt).

Troubleshooting_Logic problem Low Product Yield check_darzens Check Darzens Condensation Step problem->check_darzens check_sapon Check Saponification Step problem->check_sapon base_issue Base Quality/Amount? check_darzens->base_issue Is base fresh? solvent_issue Solvent Polarity? check_darzens->solvent_issue Is solvent appropriate? temp_issue Reaction Temp./Time? check_darzens->temp_issue Is temp./time sufficient? check_sapon->base_issue Sufficient eq. of base? check_sapon->temp_issue Is temp./time sufficient? solubility_issue Ester Solubility? check_sapon->solubility_issue Is ester dissolved? darzens_solution Use fresh base, polar solvent (THF), allow to warm to RT base_issue->darzens_solution solvent_issue->darzens_solution sapon_solution Use 1.1-1.5 eq. base, EtOH/Water co-solvent, stir at RT for 4-6h temp_issue->sapon_solution solubility_issue->sapon_solution

Caption: Troubleshooting Logic for Low Product Yield.

References

Minimizing side reactions in the synthesis of phenylacetone from BMK glycidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing side reactions during the synthesis of phenylacetone (B166967) (also known as P2P or BMK) from BMK glycidate. The information is structured to assist in troubleshooting common issues and to provide answers to frequently asked questions, ensuring a higher yield and purity of the desired product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of phenylacetone (P2P) - Incomplete hydrolysis and/or decarboxylation of BMK glycidate.[1] - Formation of significant amounts of the phenyl-1-propanone (P1P) isomer.[1] - Suboptimal reaction temperature or pH.- Ensure complete hydrolysis by monitoring the reaction with techniques like TLC or GC-MS. - Adjust the pH of the reaction mixture to slightly acidic conditions (pH 4-5) to favor the formation of P2P over P1P. - Optimize the reaction temperature; start at a lower temperature and gradually increase while monitoring the product formation.
Presence of a significant peak corresponding to phenyl-1-propanone (P1P) in GC-MS analysis The reaction mechanism can proceed through two different pathways, one leading to P2P and the other to P1P.[1] Acid-catalyzed decarboxylation can favor the formation of the P1P isomer if the oxirane ring opens first.- Carefully control the addition of acid during the decarboxylation step. A slower, more controlled addition can favor the desired pathway. - Maintain a mildly acidic pH rather than strongly acidic conditions.
Formation of oily byproducts or tars - Polymerization or self-condensation of phenylacetone or intermediates under harsh reaction conditions (e.g., high temperature, strong acid/base).[2]- Avoid excessive heating. Maintain a controlled temperature throughout the reaction. - Use a moderate pH for the reaction and workup. - Ensure efficient stirring to prevent localized overheating.
Inconsistent reaction outcomes - Purity of the starting BMK glycidate. Impurities in the starting material can lead to various side reactions. - Variations in reaction conditions such as temperature, pH, and reaction time.- Use highly pure BMK glycidate. If necessary, purify the starting material before use. - Standardize the reaction protocol with precise control over all parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of phenylacetone from BMK glycidate?

A1: The most significant side reaction is the formation of the isomeric ketone, phenyl-1-propanone (P1P).[1] This occurs through an alternative mechanistic pathway during the acid-catalyzed hydrolysis and decarboxylation of the glycidate.

Q2: How does pH influence the formation of side products?

A2: The pH of the reaction medium is a critical factor. While acidic conditions are necessary for the decarboxylation, strongly acidic environments can promote the formation of the P1P isomer.[1] Maintaining a mildly acidic pH (around 4-5) is generally recommended to favor the formation of the desired phenylacetone (P2P).

Q3: What is the optimal temperature for this synthesis?

A3: The optimal temperature can vary depending on the specific protocol and solvent used. However, it is generally advisable to start the reaction at a moderate temperature and monitor its progress. Excessive heat can lead to the formation of tars and other degradation products.[2]

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction.[3] It allows for the separation and identification of phenylacetone, unreacted BMK glycidate, the P1P isomer, and other potential impurities. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q5: What are the best practices for purifying the final phenylacetone product?

A5: The crude product can be purified by vacuum distillation.[1] It is important to ensure that the distillation is performed under a good vacuum and with controlled heating to prevent thermal decomposition of the product. Washing the crude product with a sodium bicarbonate solution can help remove any acidic impurities before distillation.

Experimental Protocols

Protocol 1: Optimized Synthesis of Phenylacetone from BMK Glycidate with Minimized Side Reactions

This protocol is designed to maximize the yield of phenylacetone while minimizing the formation of the phenyl-1-propanone isomer and other impurities.

Materials:

  • BMK glycidate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Toluene or other suitable organic solvent

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Hydrolysis of BMK Glycidate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the BMK glycidate in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol (B145695) or methanol).

    • Add a stoichiometric amount of a base (e.g., NaOH or KOH) to the solution.

    • Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the ester. Monitor the reaction progress by TLC or GC-MS.

  • Acidification and Decarboxylation:

    • After complete hydrolysis, cool the reaction mixture to room temperature.

    • Slowly and with vigorous stirring, add a dilute acid (e.g., 10% HCl or H₂SO₄) to the solution until the pH reaches approximately 4-5. Carbon dioxide evolution will be observed.

    • Gently heat the mixture to a moderate temperature (e.g., 50-60 °C) to facilitate decarboxylation. Maintain this temperature until the gas evolution ceases.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., toluene) multiple times.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude phenylacetone by vacuum distillation to obtain the final product with high purity.

Visualizations

Reaction Pathway Diagram

ReactionPathways BMK_Glycidate BMK Glycidate Intermediate_A Intermediate A (Favored at optimal pH) BMK_Glycidate->Intermediate_A Hydrolysis & Decarboxylation (Controlled Acidification) Intermediate_B Intermediate B (Favored in strong acid) BMK_Glycidate->Intermediate_B Hydrolysis & Decarboxylation (Strong Acid) P2P Phenylacetone (P2P) (Desired Product) Intermediate_A->P2P P1P Phenyl-1-propanone (P1P) (Side Product) Intermediate_B->P1P

Caption: Main reaction pathway to Phenylacetone (P2P) vs. the side reaction pathway to Phenyl-1-propanone (P1P).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: BMK Glycidate Hydrolysis 1. Hydrolysis (Base, Reflux) Start->Hydrolysis Acidification 2. Acidification & Decarboxylation (Controlled pH 4-5) Hydrolysis->Acidification Extraction 3. Extraction (Organic Solvent) Acidification->Extraction Wash 4. Washing (Bicarbonate, Brine) Extraction->Wash Dry 5. Drying (Anhydrous Na₂SO₄) Wash->Dry Evaporation 6. Solvent Removal (Rotary Evaporation) Dry->Evaporation Distillation 7. Purification (Vacuum Distillation) Evaporation->Distillation End End: High-Purity Phenylacetone Distillation->End

Caption: Step-by-step experimental workflow for the synthesis of high-purity phenylacetone.

Troubleshooting Logic Diagram

TroubleshootingLogic Problem Problem Encountered LowYield Low P2P Yield Problem->LowYield HighP1P High P1P Impurity Problem->HighP1P Tars Tars/Oily Byproducts Problem->Tars Cause1 Incomplete Reaction LowYield->Cause1 Check Cause2 Suboptimal pH LowYield->Cause2 Check HighP1P->Cause2 Check Cause3 High Temperature Tars->Cause3 Check Solution1 Increase reaction time/ Monitor completion Cause1->Solution1 Solution2 Adjust pH to 4-5 Cause2->Solution2 Solution3 Control temperature carefully Cause3->Solution3

References

Technical Support Center: Darzens Condensation for BMK Glycidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Darzens condensation for the synthesis of BMK glycidate (methyl 3-phenyl-2-methyloxirane-2-carboxylate). Below you will find troubleshooting advice and frequently asked questions to address common issues, particularly low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Darzens condensation reaction resulted in a very low yield of BMK glycidicate. What are the most common causes?

Low yields in the Darzens condensation are frequently attributed to several key factors:

  • Presence of Moisture: The strong bases used in this reaction, such as sodium methoxide (B1231860), are highly sensitive to water. Any moisture in the reagents or glassware can consume the base, preventing the necessary deprotonation of the methyl 2-chloropropionate. It is crucial to use anhydrous solvents and thoroughly dried glassware.[1]

  • Improper Temperature Control: The initial phase of the reaction is often exothermic. If the temperature is not adequately controlled, typically by using an ice bath to maintain a temperature between 10-15°C during the base addition, side reactions can occur, leading to a lower yield of the desired glycidic ester.[2]

  • Suboptimal Base or Solvent System: The choice of base and solvent is critical and interdependent. While sodium methoxide in a toluene (B28343)/methanol (B129727) system is common, the polarity of the solvent can significantly impact reaction efficiency.[1][3] For instance, highly non-polar solvents like toluene may lead to very long reaction times and poor yields with certain bases.[3]

  • Competing Side Reactions: Several side reactions can compete with the desired condensation, including the Cannizzaro reaction (a disproportionation of benzaldehyde (B42025) in the presence of a strong base) and hydrolysis of the starting ester or the product glycidic ester.[1][4]

  • Reagent Quality and Stoichiometry: The purity of the benzaldehyde and methyl 2-chloropropionate is important. Additionally, using an appropriate molar ratio of the reactants and base is key for driving the reaction to completion.[1][2]

Q2: I observed a thick white precipitate during my reaction, and the final yield was poor. What does this indicate?

The formation of a viscous white precipitate can be indicative of the sodium salt of the glycidic acid or other polymeric side products.[1] This can happen if the reaction does not proceed cleanly. One possible reason is the use of a non-polar solvent like toluene without a co-solvent like methanol, which can hinder the solubility and reactivity of the ionic intermediates.[1] It has been noted in similar syntheses that a mixed toluene-methanol solvent system can be more effective.[1]

Q3: Can I substitute sodium ethoxide for sodium methoxide? What about other bases?

Yes, other alkoxide bases like sodium ethoxide or potassium tert-butoxide are commonly used in Darzens condensations.[5] However, it is important to match the alkoxide to the ester to prevent transesterification, although with methyl esters, this is less of a concern. More advanced, non-nucleophilic bases like phosphazene bases have also been shown to be highly effective, promoting the reaction in aprotic solvents and minimizing the hydrolysis of the glycidic ester.[3]

Q4: How critical is the reaction atmosphere?

Maintaining an inert atmosphere, for example by using nitrogen or argon, is highly recommended. This prevents the strong base from reacting with atmospheric moisture and carbon dioxide, which would reduce its effectiveness and lead to lower yields.[6]

Q5: My reaction seems to have failed at the condensation step. What are some key parameters to check and optimize?

If you suspect the initial condensation is failing, consider the following:

  • Anhydrous Conditions: Ensure all solvents are freshly dried and glassware is oven-dried before use.

  • Base Quality and Addition: Use a fresh, high-quality base. The slow, dropwise addition of the base at a low temperature is crucial to control the reaction's exothermicity.[2]

  • Solvent System: Re-evaluate your solvent choice. If using toluene, the addition of a polar co-solvent like methanol might be beneficial.[1] Alternatively, exploring more polar aprotic solvents like acetonitrile (B52724) with a suitable base could improve the yield.[3]

  • Reaction Time and Temperature: After the initial cooled addition of the base, allowing the reaction to stir at room temperature for several hours is typically required for completion.[2]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data from various protocols for the Darzens condensation to produce glycidic esters.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (Typical)Reference
Benzaldehyde (or derivative)1.0[1][2]
Methyl 2-chloropropionate1.1 - 1.5[1][7]
Sodium Methoxide1.5[1][2]

Table 2: Reaction Conditions

ParameterValue/ConditionReference
Solvent SystemToluene / Methanol[1][2]
Temperature (Base Addition)10-15°C[2][7]
Temperature (Stirring)Room Temperature[1][2]
Reaction Time (Post-addition)2-6 hours[1][2]

Experimental Protocols

Protocol 1: Darzens Condensation using Sodium Methoxide in Toluene/Methanol

This protocol is adapted from established procedures for the synthesis of BMK glycidate precursors.[2][7]

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl 2-chloropropionate (1.2-1.5 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add the benzaldehyde and methyl 2-chloropropionate, and dissolve them in anhydrous toluene.

  • Cool the mixture in an ice bath to between 10-15°C.

  • In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Slowly add the sodium methoxide solution dropwise to the cooled aldehyde/ester mixture over 30-40 minutes, ensuring the temperature remains below 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture for an additional 2-3 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude BMK glycidate.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in troubleshooting the Darzens condensation.

Darzens_Workflow Experimental Workflow for Darzens Condensation reagents 1. Combine Benzaldehyde & Methyl 2-chloropropionate in Toluene cooling 2. Cool to 10-15°C reagents->cooling base_addition 3. Add NaOMe/MeOH solution dropwise (<15°C) cooling->base_addition stirring 4. Stir at Room Temperature (2-3 hours) base_addition->stirring quench 5. Quench with Cold Water stirring->quench extraction 6. Extract with Organic Solvent quench->extraction workup 7. Wash, Dry, and Concentrate extraction->workup product Crude BMK Glycidate workup->product

Caption: A typical experimental workflow for the Darzens condensation synthesis of BMK glycidate.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed q1 Were anhydrous conditions used? start->q1 a1_yes Check Reagents & Stoichiometry q1->a1_yes Yes a1_no Dry all solvents and glassware. Use an inert atmosphere. q1->a1_no No q2 Was temperature controlled during base addition? a1_yes->q2 a1_no->start Re-run a2_yes Evaluate Base/Solvent System q2->a2_yes Yes a2_no Use an ice bath to maintain T < 15°C. q2->a2_no No q3 Is the base fresh and active? a2_yes->q3 a2_no->start Re-run a3_yes Consider side reactions (e.g., Cannizzaro). q3->a3_yes Yes a3_no Use fresh, high-purity base. q3->a3_no No a3_no->start Re-run

Caption: A logical flowchart for troubleshooting common causes of low yield in the Darzens condensation.

References

Preventing the decomposition of BMK Glycidic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of BMK Glycidic Acid during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of BMK Glycidic Acid.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber vial in a desiccator at the recommended temperature. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Decreased purity or presence of unexpected peaks in analysis (HPLC, GC-MS) Decomposition due to hydrolysis, thermal stress, or photodegradation.Review storage conditions to ensure they meet recommendations (-20°C, protected from light and moisture). Analyze for known degradation products to identify the decomposition pathway.
Inconsistent experimental results Degradation of the starting material.Use a freshly opened vial of BMK Glycidic Acid or re-analyze the purity of the existing stock before use.
Precipitation in solution The sodium salt of BMK Glycidic Acid has enhanced aqueous solubility.[1] If using the free acid, solubility may be limited.For aqueous solutions, consider using the sodium salt of BMK Glycidic Acid. For the free acid, ensure the appropriate solvent is used and that the concentration does not exceed its solubility limit.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for BMK Glycidic Acid?

To ensure long-term stability, BMK Glycidic Acid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3][4][5] For the sodium salt, storage in a cool, dry place is recommended, with a shelf life of approximately two years under these conditions.[6] The free acid has a reported shelf life of up to four years when stored at -20°C.[2][5]

2. What are the primary decomposition pathways for BMK Glycidic Acid?

The main decomposition pathways for BMK Glycidic Acid are:

  • Hydrolysis: The strained oxirane ring is susceptible to opening when exposed to acidic or basic conditions, or even water, which results in the formation of a diol.[1][7][8]

  • Photodegradation: As a compound containing an aromatic ring, BMK Glycidic Acid can absorb UV light, leading to the formation of free radicals and subsequent oxidative degradation.[2][9][10][11] This can manifest as a change in the material's color.[9]

  • Thermal Decomposition: While stable under recommended storage conditions, elevated temperatures can cause decomposition.[12] Studies on related glycidyl (B131873) esters show that heating can lead to the release of hydrocarbons, aldehydes, and carbon dioxide, indicating a potential for decarboxylation.[13]

3. How can I detect and quantify the decomposition of BMK Glycidic Acid?

Stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are recommended for detecting and quantifying degradation products.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile decomposition products.[12]

4. Are there any known stabilizers for BMK Glycidic Acid?

Currently, there is limited specific information on stabilizers proven to be effective for BMK Glycidic Acid. However, a patent for epoxide compositions suggests that certain peroxide compounds may inhibit color development.[4] The most effective approach to prevent decomposition is to adhere strictly to the recommended storage and handling conditions.

5. What are the best practices for handling BMK Glycidic Acid?

  • Handle the compound in a well-ventilated area.[1][3]

  • Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3]

  • Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[1][3][6][12][16]

  • Store organic acids separately from inorganic acids, bases, and oxidizing agents.[5][17][18][19][20]

Experimental Protocols

Protocol: Stability Assessment of BMK Glycidic Acid using HPLC

This protocol provides a general framework for assessing the stability of BMK Glycidic Acid under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of BMK Glycidic Acid in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into separate amber vials for each stress condition.

  • Forced Degradation Studies:

    • Hydrolysis: Add an equal volume of 0.1 N HCl (acidic hydrolysis) or 0.1 N NaOH (basic hydrolysis) to respective vials. Store one vial at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidation: Add a solution of 3% hydrogen peroxide to a vial and store at room temperature for a defined period.

    • Photostability: Expose a vial to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Thermal Stability: Place a vial in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Monitor at the λmax of BMK Glycidic Acid.

    • Procedure: Inject the stressed samples and a control sample (stored at -20°C) into the HPLC system.

    • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

DecompositionPathways BMK BMK Glycidic Acid Diol Diol Product BMK->Diol Hydrolysis (H2O, Acid/Base) Photo_Oxidation Photo-oxidized Products BMK->Photo_Oxidation Photodegradation (UV Light, O2) Thermal_Deg Thermal Degradation Products (Hydrocarbons, Aldehydes, CO2) BMK->Thermal_Deg Thermal Stress (Heat)

Caption: Potential decomposition pathways of BMK Glycidic Acid.

ExperimentalWorkflow cluster_stress Forced Degradation Hydrolysis Hydrolysis (Acid/Base) Analysis HPLC Analysis Hydrolysis->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Photolysis Photolysis (UV Light) Photolysis->Analysis Thermolysis Thermolysis (Heat) Thermolysis->Analysis Start BMK Glycidic Acid Sample Start->Hydrolysis Start->Oxidation Start->Photolysis Start->Thermolysis Data Compare Chromatograms (Assess Degradation) Analysis->Data

Caption: Workflow for stability assessment via forced degradation.

References

Technical Support Center: Decarboxylation of 2-Methyl-3-Phenyl Glycidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of 2-methyl-3-phenyl glycidic acid to synthesize phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the decarboxylation of 2-methyl-3-phenyl glycidic acid?

A1: The primary challenge is controlling the reaction pathway to selectively yield the desired product, phenylacetone (1-phenyl-2-propanone), over the isomeric byproduct, 1-phenyl-1-propanone.[1] The reaction proceeds through a complex mechanism that can lead to the formation of both ketones.

Q2: What is the general synthetic route to obtain the starting material, 2-methyl-3-phenyl glycidic acid?

A2: The most common and well-documented method is the Darzens glycidic ester condensation.[2][3] This multi-step process involves the condensation of an appropriate benzaldehyde (B42025) with an α-halo ester to form a glycidic ester, followed by saponification to the glycidic acid, and finally decarboxylation.[2][3]

Q3: What are the key stages of the Darzens condensation for preparing the precursor?

A3: The synthesis via Darzens condensation involves three main stages:

  • Formation of the glycidic ester: An aldehyde or ketone reacts with an α-halo ester in the presence of a base.

  • Saponification: The resulting glycidic ester is hydrolyzed, typically using a base like sodium hydroxide (B78521), to form the sodium salt of the glycidic acid.[2]

  • Decarboxylation: The glycidic acid salt is acidified and heated to induce decarboxylation and form the final ketone product.[2]

Q4: What purification techniques are commonly used for the final phenylacetone product?

A4: Steam distillation is a frequently cited method for purifying phenylacetone from the reaction mixture.[1][4] This is often followed by extraction of the distillate with an organic solvent (e.g., toluene) and subsequent removal of the solvent.[4] For higher purity, vacuum distillation can also be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Phenylacetone Incomplete decarboxylation.Ensure the reaction is heated sufficiently (e.g., 65-90°C) for an adequate duration (e.g., 2-4 hours) after acidification.[2][4] Monitor for the cessation of CO2 evolution.
Formation of 1-phenyl-1-propanone byproduct.Carefully control the reaction conditions, particularly the acid concentration and temperature, as these can influence the reaction pathway.
Sub-optimal pH for decarboxylation.Adjust the pH of the reaction mixture to approximately 3.5-5.5 using an acid like HCl or acetic acid to facilitate efficient decarboxylation.[2][4]
Presence of Significant Amounts of 1-Phenyl-1-propanone Reaction mechanism favoring the formation of the undesired isomer.The acid-catalyzed ring opening of the glycidic acid can proceed via two pathways. To favor the formation of phenylacetone, it is crucial to control the protonation and subsequent rearrangement steps. Experiment with different acid catalysts and reaction temperatures to optimize the selectivity.
Formation of Polymeric or Tar-like Byproducts Side reactions due to overly harsh conditions.Avoid excessively high temperatures or prolonged reaction times. Ensure efficient stirring to prevent localized overheating.
Difficult Separation of Phenylacetone from Byproducts Close boiling points of phenylacetone and 1-phenyl-1-propanone.Optimize the steam distillation process by carefully controlling the steam flow rate. For challenging separations, consider fractional vacuum distillation.
Incomplete Saponification of the Glycidic Ester Insufficient base or reaction time during the saponification step.Use a sufficient excess of sodium hydroxide (e.g., 1.5-2.5 equivalents) and monitor the reaction by TLC to ensure complete conversion to the glycidic acid salt before proceeding to the decarboxylation step.[2][4]

Experimental Protocols

Darzens Condensation and Decarboxylation for a Phenylacetone Analog (2,5-dimethoxyphenylacetone)

This protocol for a substituted analog provides a valuable reference for the conditions used in the synthesis of phenylacetones.[4]

Stage 1 & 2: Glycidic Ester Formation and Saponification

  • To a 500ml three-neck flask equipped with a thermometer and a stir bar, add 16.6g (100 mmol) of 2,5-dimethoxybenzaldehyde (B135726) and 18.3g (150 mmol) of methyl 2-chloropropionate.

  • Add 100ml of methanol (B129727) to dissolve the benzaldehyde.

  • While maintaining the temperature at 15°C, add a solution of 8.1g (150 mmol) of sodium methoxide (B1231860) in 50ml of methanol dropwise over 40 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Add the reaction mixture to a solution of 10g (250 mmol) of NaOH in 40ml of water, keeping the temperature at 20°C. Stir overnight at room temperature.

Stage 3: Decarboxylation

  • To the resulting mixture containing a white precipitate, add 15% aqueous HCl until a pH of 3.5 is reached, which will cause a yellow oil to separate.[4]

  • Heat the solution on a water bath at 65°C for two hours to complete the decarboxylation.[4]

Purification

  • Remove the methanol by rotary evaporation.

  • Isolate the ketone by steam distillation.[4]

  • Extract the distillate with three 75ml portions of toluene (B28343).[4]

  • Dry the combined toluene extracts over MgSO4.

  • Remove the toluene by rotary evaporation to yield the final product.

A reported yield for this specific analog is 14.94g (76.9 mmol) with a purity of 96% by HPLC.[4]

Data Presentation

Table 1: Reaction Parameters for Phenylacetone Analog Synthesis

ParameterValueReference
Starting Aldehyde2,5-dimethoxybenzaldehyde[4]
α-halo EsterMethyl 2-chloropropionate[4]
Base (Condensation)Sodium Methoxide[4]
Base (Saponification)Sodium Hydroxide[4]
Decarboxylation pH3.5[4]
Decarboxylation Temp.65°C[4]
Decarboxylation Time2 hours[4]
Reported Yield 76.9% [4]
Reported Purity 96% (HPLC) [4]

Visualizations

Decarboxylation_Pathway Glycidic_Acid 2-Methyl-3-Phenyl Glycidic Acid Protonation Protonation (H+) Glycidic_Acid->Protonation Intermediate Carbocation Intermediate Protonation->Intermediate Pathway_A Pathway A Intermediate->Pathway_A Rearrangement & Decarboxylation Pathway_B Pathway B Intermediate->Pathway_B Alternative Rearrangement & Decarboxylation Phenylacetone Phenylacetone (Desired Product) Pathway_A->Phenylacetone P1P 1-Phenyl-1-propanone (Byproduct) Pathway_B->P1P

Caption: Reaction pathways in the decarboxylation of 2-methyl-3-phenyl glycidic acid.

Experimental_Workflow Start Start: Benzaldehyde & α-halo ester Darzens Darzens Condensation (Base) Start->Darzens Saponification Saponification (NaOH) Darzens->Saponification Acidification Acidification (HCl, pH 3.5-5.5) Saponification->Acidification Decarboxylation Decarboxylation (Heat) Acidification->Decarboxylation Purification Purification (Steam Distillation) Decarboxylation->Purification Product Final Product: Phenylacetone Purification->Product

Caption: General experimental workflow for phenylacetone synthesis.

References

How to increase the yield of the Leuckart reaction with glycidic acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Leuckart reaction, particularly when using ketone intermediates derived from glycidic acid precursors.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for using glycidic acid precursors in a Leuckart reaction?

A1: Glycidic acid precursors are typically not used directly in the Leuckart reaction. Instead, they are first converted into a ketone, such as benzyl (B1604629) methyl ketone (BMK) or phenyl-2-propanone (P2P), through a decarboxylation step. This resulting ketone is then subjected to the Leuckart reaction to produce the corresponding primary amine.[1][2][3] This two-step process is crucial for achieving the desired transformation.

Q2: What are the most common reagents for the Leuckart reaction, and which is recommended for optimal yield?

A2: The most common reagents are ammonium (B1175870) formate (B1220265), formamide (B127407), and a combination of formamide and formic acid.[4][5] For primary amines, using ammonium formate as the reagent generally produces the best yields.[4] The addition of formic acid to formamide can also improve the yield compared to using formamide alone.[6]

Q3: What is the typical temperature range for the Leuckart reaction, and how does it affect the yield?

A3: The Leuckart reaction requires high temperatures. When using ammonium formate, the temperature is typically between 120°C and 130°C.[4] If formamide is used, the temperature may need to be higher, often exceeding 165°C.[4] The reaction temperature significantly impacts the yield; for instance, a reaction carried out at 190-200°C can result in a yield twice as high as one conducted at 160-170°C.[6]

Q4: I am observing low yields. What are the common causes and how can I troubleshoot this?

A4: Low yields in the Leuckart reaction can stem from several factors. Incomplete conversion of the glycidic acid precursor to the ketone intermediate is a primary concern. Ensure the decarboxylation step is complete before proceeding. Other factors include suboptimal temperature, incorrect reagent ratios, and the presence of excess water. Using catalysts such as magnesium chloride, boric acid, or anhydrous aluminum chloride has been shown to improve yields in some cases.

Q5: What are the common side reactions and byproducts I should be aware of?

A5: The Leuckart reaction is known to produce several byproducts. When starting from glycidic acid precursors that are converted to P2P, common byproducts include N-formylamphetamine, 4-methyl-5-phenylpyrimidine, and N,N-di-(β-phenylisopropyl)amine.[1][7] Additionally, marker compounds specific to the use of glycidic acid precursors have been identified, such as phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine.[2][3] Aldol-type condensation of the starting ketone can also lead to resinous byproducts.[8]

Q6: How is the final amine product typically isolated and purified?

A6: The initial product of the Leuckart reaction is often the N-formyl derivative of the amine, which requires hydrolysis to yield the free amine.[9] This is typically achieved by refluxing with acid (e.g., hydrochloric acid) or a base.[1] Following hydrolysis, the reaction mixture is basified, and the free amine can be isolated by extraction with an organic solvent, followed by distillation.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete conversion of glycidic acid precursor to ketone.Optimize the decarboxylation step. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion before initiating the Leuckart reaction.
Suboptimal reaction temperature.Carefully control the reaction temperature. For ammonium formate, maintain a temperature of 120-130°C. For formamide, a higher temperature of >165°C may be necessary.[4]
Incorrect choice or ratio of formylating agent.Ammonium formate is generally preferred for primary amines and often gives better yields than formamide alone.[4] Experiment with the molar ratio of the formylating agent to the ketone.
Presence of excess water.While some water can be involved in the reaction mechanism, excess water can hinder the formation of key intermediates. If using ammonium formate, which can dehydrate to formamide, consider the water balance in your reaction.
Formation of Polymeric/Resinous Material Aldol condensation of the ketone starting material.Maintaining a slightly acidic medium by adding formic acid can help suppress aldol-type side reactions.[11]
Incomplete Hydrolysis of N-formyl Intermediate Insufficient hydrolysis time or reagent concentration.Ensure complete hydrolysis by refluxing the N-formyl intermediate with a sufficient concentration of acid (e.g., concentrated HCl) or base for an adequate duration. Monitor the hydrolysis by TLC or other appropriate analytical methods.[1]
Formation of Secondary or Tertiary Amines Further alkylation of the primary amine product.To favor the formation of primary amines, an excess of ammonia (B1221849) or the ammonium salt is generally required.

Experimental Protocols

Protocol 1: General Leuckart Reaction of a Ketone (Illustrative Example)

This protocol describes a general procedure for the Leuckart reaction of an aliphatic-aromatic ketone, which would be the intermediate derived from a glycidic acid precursor.

Materials:

  • Ketone (e.g., Phenyl-2-propanone)

  • Ammonium formate

  • Concentrated Hydrochloric Acid (36-38%)

  • 15% Sodium Hydroxide (B78521) solution

  • Ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the ketone and a molar excess of ammonium formate.

  • Slowly heat the reaction mixture to 130-140°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • For hydrolysis of the intermediate N-formyl derivative, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours.[12]

  • After cooling, dilute the mixture with water and filter to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash with ether to remove any unreacted ketone or neutral byproducts.

  • Make the aqueous layer alkaline with a 15% sodium hydroxide solution until the amine precipitates or forms an oily layer.

  • Extract the amine product with several portions of ether.

  • Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude amine, which can be further purified by distillation.

Visualizations

Leuckart_Reaction_Workflow General Workflow for Leuckart Reaction from Glycidic Acid Precursors cluster_0 Step 1: Precursor Conversion cluster_1 Step 2: Leuckart Reaction cluster_2 Step 3: Product Isolation Glycidic_Acid Glycidic Acid Precursor Decarboxylation Decarboxylation (e.g., Acid/Heat) Glycidic_Acid->Decarboxylation Ketone Ketone Intermediate (e.g., P2P/BMK) Decarboxylation->Ketone Leuckart Leuckart Reaction (Ammonium Formate/Formamide, High Temperature) Ketone->Leuckart Formyl_Amine N-Formyl Amine Intermediate Leuckart->Formyl_Amine Hydrolysis Hydrolysis (Acid or Base) Formyl_Amine->Hydrolysis Purification Extraction & Purification Hydrolysis->Purification Final_Amine Final Primary Amine Purification->Final_Amine

Caption: Workflow from Glycidic Acid Precursor to Final Amine.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Decarboxylation Check completeness of precursor conversion to ketone Start->Check_Decarboxylation Optimize_Decarboxylation Optimize decarboxylation (time, temp, catalyst) Check_Decarboxylation->Optimize_Decarboxylation Incomplete Check_Reaction_Conditions Review Leuckart reaction conditions Check_Decarboxylation->Check_Reaction_Conditions Complete Optimize_Decarboxylation->Check_Reaction_Conditions Adjust_Temp Adjust Temperature (120-140°C for NH4HCO2, >165°C for HCONH2) Check_Reaction_Conditions->Adjust_Temp Suboptimal Temp Adjust_Reagent Consider switching to Ammonium Formate or adding Formic Acid to Formamide Check_Reaction_Conditions->Adjust_Reagent Inefficient Reagent Check_Hydrolysis Verify complete hydrolysis of N-formyl intermediate Check_Reaction_Conditions->Check_Hydrolysis Optimal Adjust_Temp->Check_Hydrolysis Adjust_Reagent->Check_Hydrolysis Increase_Hydrolysis Increase hydrolysis time or reagent concentration Check_Hydrolysis->Increase_Hydrolysis Incomplete End Yield Improved Check_Hydrolysis->End Complete Increase_Hydrolysis->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Temperature control to minimize side reactions in glycidate saponification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature control during the saponification of glycidic esters. Precise temperature management is critical for maximizing the yield of the desired carboxylic acid salt while minimizing the formation of impurities through side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in glycidate saponification?

Temperature is a critical parameter in glycidate saponification as it directly influences the reaction rate and the prevalence of side reactions. While higher temperatures can accelerate the conversion of the glycidic ester, they also promote undesirable pathways such as the opening of the epoxide ring.[1][2] Conversely, temperatures that are too low can significantly slow down the reaction, leading to incomplete conversion.[2] Therefore, maintaining an optimal temperature range is essential for achieving high yield and purity.

Q2: What is the recommended temperature range for minimizing side reactions?

For the alkaline hydrolysis of glycidic esters like PMK glycidate, a temperature range of 0–25°C is recommended to prevent the opening of the sensitive epoxide ring.[1] More specifically, during the addition of the alkaline solution (e.g., NaOH), the temperature should be strictly controlled, ideally between 0–5°C.[1]

Q3: What are the most common side reactions associated with improper temperature control?

The most significant side reaction resulting from excessive temperature is the hydrolytic opening of the epoxide ring. This reaction leads to the formation of diol impurities, which reduces the overall yield of the desired glycidic acid salt and complicates the purification process.[1] Additionally, prolonged reaction times, which can be a consequence of trying to compensate for low temperatures, can also lead to diminished yields.[3]

Q4: Can enzymatic hydrolysis be used as an alternative, and how does temperature play a role?

Yes, enzymatic saponification using lipases is a viable alternative. For instance, Candida antarctica lipase (B570770) B (CAL-B) can effectively convert PMK methyl glycidate to its corresponding salt. This enzymatic method typically operates at a different temperature optimum, for example, around 37°C in a buffered solution, and offers advantages such as reduced chemical waste and higher stereoselectivity.[1]

Q5: How can I monitor the progress and purity of my saponification reaction?

Monitoring the reaction is crucial for impurity control.[4] Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are essential for tracking the disappearance of the starting ester and the formation of the desired product and any byproducts in real-time.[4] This allows for adjustments to be made and helps in identifying the optimal reaction endpoint.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Glycidic Acid Salt Elevated Reaction Temperature: The temperature may have exceeded the optimal range (0-25°C), causing epoxide ring opening.[1]Maintain strict temperature control, especially during base addition, using an ice bath. Ensure the base is added dropwise to manage the exothermic reaction.[1]
Incomplete Saponification: The reaction may not have reached completion due to insufficient time or a temperature that is too low.[2][5]Allow for a longer reaction time while carefully monitoring the temperature. If the temperature is too low, allow it to slowly rise to the upper end of the optimal range (e.g., 20-25°C) after the initial exothermic phase.
High Levels of Impurities Detected Thermal Degradation: High local temperatures during the addition of a strong base can cause the degradation of the starting material or product.[1][2]Improve agitation to ensure even temperature distribution. Add the alkaline solution slowly and sub-surface if possible to dissipate heat more effectively.
Incorrect Workup Procedure: The desired product, PMK glycidic acid sodium salt, can degrade rapidly at room temperature.[1]Perform purification and subsequent steps at reduced temperatures. Consider cryogenic storage for the isolated product to prevent degradation.[1]
Reaction Hardens Too Quickly ("Seizes") Overheating: The reaction temperature is too high, causing the reaction to proceed uncontrollably.[6][7]Immediately cool the reaction vessel in an ice bath. For future runs, ensure both the ester solution and the alkaline solution are pre-chilled before mixing. Reduce the rate of base addition.
Reaction Stalls or Proceeds Very Slowly Temperature Too Low: While avoiding high temperatures is critical, an overly chilled reaction can be extremely sluggish.[2]After the initial, controlled addition of the base at 0-5°C, allow the reaction mixture to slowly warm to room temperature (around 20-25°C) and stir for several hours or until completion is confirmed by analytical methods like TLC or HPLC.[1]

Quantitative Data Summary

ParameterValueCompound/ProcessSource
Optimal Reaction Temperature 0–25°CPMK Glycidate Saponification[1]
Base Addition Temperature 0–5°CPMK Glycidate Saponification[1]
Enzymatic Hydrolysis Temp. 37°CPMK Glycidate with CAL-B Lipase[1]
Typical Yield 70–85%Controlled PMK Glycidate Saponification[1]

Experimental Protocols

Protocol: Lab-Scale Saponification of PMK Ethyl Glycidate

This protocol is based on the principles of temperature-controlled alkaline hydrolysis to minimize side reactions.[1]

  • Preparation:

    • Dissolve the PMK ethyl glycidate starting material in a suitable solvent such as ethanol (B145695) or water in a reaction flask equipped with a magnetic stirrer.

    • Prepare an aqueous solution of sodium hydroxide (B78521) (NaOH) (1–2 equivalents).

    • Prepare an ice-water bath and place the reaction flask in it, ensuring the contents are cooled to 0–5°C.

  • Reaction:

    • Begin vigorous stirring of the glycidate solution.

    • Using a dropping funnel, add the chilled aqueous NaOH solution dropwise to the reaction mixture over a period of 30-60 minutes.

    • Continuously monitor the internal temperature with a thermometer, ensuring it remains within the 0–5°C range during the addition.

    • After the addition is complete, allow the reaction to stir at a temperature between 0°C and room temperature (up to 25°C) for 1-3 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Workup and Isolation:

    • Once the reaction is complete, proceed with the appropriate workup procedure for isolating the PMK glycidic acid sodium salt. This may involve extraction or precipitation.

    • All workup and purification steps should be performed promptly and at reduced temperatures to prevent product degradation.[1]

  • Storage:

    • The final product, PMK glycidic acid sodium salt, is known to degrade at room temperature. For long-term stability, cryogenic storage is necessary.[1]

Visualizations

Glycidate_Saponification_Pathway start Glycidate Ester + NaOH main_product Desired Product (Glycidic Acid Salt) start->main_product Optimal Temperature (0-25°C) side_reaction Epoxide Ring Opening start->side_reaction Excessive Temperature (>25°C) byproduct Byproducts (e.g., Diol) side_reaction->byproduct Troubleshooting_Logic issue Problem: Low Yield / High Impurity cause_temp Potential Cause: Improper Temperature? issue->cause_temp cause_other Potential Cause: Other Issue? issue->cause_other solution_high_temp Symptom: Temp > 25°C Action: Improve Cooling, Slow Reagent Addition cause_temp->solution_high_temp Too High solution_low_temp Symptom: Reaction Stalls Action: Allow to Warm to RT After Initial Addition cause_temp->solution_low_temp Too Low solution_other Action: Check Reagent Purity, Stoichiometry, Reaction Time cause_other->solution_other

References

Technical Support Center: pH Optimization for the Precipitation of Glycidic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the precipitation of glycidic acid salts through pH control. The following sections offer frequently asked questions, troubleshooting advice, experimental protocols, and key data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the precipitation of glycidic acid salts?

The pH of the solution is a critical parameter in the precipitation of glycidic acid salts because it dictates the ionization state of the glycidic acid molecule. Glycidic acid is a carboxylic acid and therefore exists in equilibrium between its protonated (acidic, R-COOH) and deprotonated (conjugate base, R-COO⁻) forms. The solubility of these forms differs significantly. The anionic glycidate form is generally more soluble in aqueous solutions, while the protonated glycidic acid is less soluble. By adjusting the pH, one can control the ratio of these two forms, thereby influencing the point at which the salt will precipitate out of the solution.[1]

Q2: What is the approximate pKa of glycidic acid?

The pKa of the carboxylic acid group in glycidic acid derivatives is estimated to be in the range of 2.5 to 3.0.[2] For instance, the predicted pKa for BMK glycidic acid is approximately 3.56.[3] The pKa is the pH at which the concentrations of the protonated glycidic acid and its deprotonated glycidate form are equal. This value is crucial for determining the optimal pH range for precipitation.

Q3: How does the pKa value guide the pH optimization for precipitation?

Knowing the pKa allows for the targeted adjustment of pH to induce precipitation.

  • At a pH well below the pKa (e.g., pH < 2) , the glycidic acid will be predominantly in its protonated, less soluble form, which may lead to the precipitation of the acid itself rather than a salt.

  • At a pH around the pKa , there will be a mixture of the protonated acid and the glycidate anion.

  • At a pH above the pKa , the glycidic acid will be primarily in its deprotonated, more soluble glycidate form (R-COO⁻). To precipitate a salt (e.g., sodium glycidate), the solution needs to be neutralized or the pH adjusted to a point where the salt's solubility limit is exceeded, often in the neutral to slightly alkaline range. For the sodium salt, a pH of 7-8 is often targeted for precipitation after saponification.[2]

Q4: Which factors other than pH can influence the precipitation of glycidic acid salts?

Besides pH, several other factors can significantly impact the precipitation and crystallization of glycidic acid salts:

  • Temperature: Solubility is temperature-dependent. Cooling the solution is a common method to induce or enhance precipitation.

  • Solvent System: The choice of solvent and the presence of co-solvents (e.g., ethanol (B145695), isopropanol) can alter the solubility of the glycidic acid salt. Recrystallization of sodium glycidate is often performed from an ethanol/water mixture.[2]

  • Concentration: The initial concentration of the glycidic acid salt in the solution must be high enough to achieve supersaturation for precipitation to occur.

  • Ionic Strength: The presence of other ions in the solution can affect the solubility of the target salt.

  • Mixing and Agitation: Proper mixing ensures homogeneity of the solution and can influence crystal size and morphology.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No precipitate forms after pH adjustment. The concentration of the glycidic acid salt is below its solubility limit at the given temperature and pH.- Increase the concentration of the solution by evaporating some of the solvent.- Cool the solution to decrease the solubility of the salt.- Add a co-solvent in which the salt is less soluble (e.g., add ethanol to an aqueous solution).
An oil or amorphous solid precipitates instead of crystals. The rate of precipitation is too rapid, or impurities are present that inhibit crystal growth.- Adjust the pH more slowly to allow for controlled crystal formation.- Ensure the solution is free of particulate matter by filtering it before pH adjustment.- Try to perform the precipitation at a slightly higher temperature.- Consider a solvent/co-solvent system that promotes slower, more orderly crystallization.
The yield of the precipitated salt is low. - The pH is not optimal for maximum precipitation.- A significant amount of the salt remains dissolved in the mother liquor.- Systematically vary the final pH of the precipitation to identify the optimal point for maximum yield.- After filtration, cool the mother liquor further to see if more precipitate forms.- Reduce the volume of the mother liquor and attempt a second crop of crystals.
The precipitated salt is impure. - Co-precipitation of impurities.- Incomplete conversion of the starting material (e.g., glycidic ester).- Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.- Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[2]- Ensure the initial saponification reaction has gone to completion before attempting precipitation.
Precipitate redissolves over time. The pH of the solution has shifted due to atmospheric CO₂ absorption (if the solution is alkaline) or other reactions.- Monitor and readjust the pH of the solution during the precipitation process.- Work under an inert atmosphere (e.g., nitrogen or argon) if the solution is sensitive to atmospheric gases.

Quantitative Data

The following table summarizes available quantitative data for glycidic acid and its derivatives. It is important to note that some of this data is for derivatives and should be used as an estimation for glycidic acid itself.

Compound Parameter Value Conditions Reference
PMK Glycidic AcidpKa (estimated)~2.5 - 3.0-[2]
BMK Glycidic AcidpKa (predicted)3.56 ± 0.40-[3]
BMK Glycidic Acid Sodium SaltSolubility10 mg/mLPBS (pH 7.2)[4]
BMK Glycidic Acid Sodium SaltSolubility20 mg/mLDMSO[4]
BMK Glycidic Acid Sodium SaltSolubility5 mg/mLDMF[4]
PMK Glycidic Acid Sodium SaltSolubility>10 mMAqueous buffers[2]
PMK Glycidic Acid Sodium SaltSolubility2.5 mg/mLPBS (pH 7.2)[2]

Experimental Protocols

General Protocol for the Precipitation of Sodium Glycidate via Saponification

This protocol describes a general method for the saponification of a glycidic ester to its sodium salt, followed by precipitation.

  • Saponification:

    • Dissolve the glycidic ester in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a stoichiometric amount (1-1.2 equivalents) of aqueous sodium hydroxide (B78521) (NaOH) solution dropwise while stirring. Maintaining a low temperature helps to minimize side reactions.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • pH Adjustment and Precipitation:

    • Once the saponification is complete, the pH of the solution will be alkaline.

    • Slowly add a suitable acid (e.g., dilute HCl or acetic acid) to adjust the pH to the desired range for precipitation (typically pH 7-8 for the sodium salt).[2] Monitor the pH continuously with a calibrated pH meter.

    • As the target pH is approached, the sodium glycidate will begin to precipitate.

    • Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation. Cooling the mixture can further increase the yield.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol/water mixture) to remove residual impurities.

    • Dry the solid under vacuum.

    • For higher purity, the crude sodium glycidate can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2]

Visualizations

experimental_workflow start Start: Glycidic Ester in Solvent saponification Saponification: Add NaOH solution at 0-5 °C start->saponification stirring Stir at Room Temperature (2-4 hours) saponification->stirring ph_adjustment pH Adjustment: Slowly add acid to pH 7-8 stirring->ph_adjustment precipitation Precipitation of Sodium Glycidate (Stir and cool) ph_adjustment->precipitation filtration Isolation: Vacuum Filtration precipitation->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying purification Optional: Recrystallization drying->purification end End: Pure Sodium Glycidate drying->end If pure enough purification->end If needed ph_equilibrium acid Glycidic Acid (R-COOH) (Protonated) Less Soluble base Glycidate (R-COO⁻) (Deprotonated) More Soluble acid->base + OH⁻ base->acid + H⁺ equilibrium [R-COOH] ≈ [R-COO⁻]

References

Validation & Comparative

A Comparative Guide to the Validation of BMK Glycidic Acid (Sodium Salt) Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of BMK Glycidic Acid (sodium salt) purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed, proposed stability-indicating HPLC method, a comparative analysis with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, and supporting experimental data presented in a clear, tabular format. The methodologies for all key experiments are described to facilitate replication and adaptation in a laboratory setting.

Introduction

BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate, is a key precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK), which itself is a precursor for the synthesis of other compounds.[1][2][3][4][5][6] The purity of this precursor is critical to ensure the quality and yield of the final product and to minimize the presence of unwanted side-products. HPLC is a powerful and widely used technique for the purity assessment of non-volatile organic compounds like BMK Glycidic Acid.[7][8][9][10][11] This guide outlines a robust HPLC method for its purity validation and compares its performance with GC-MS.

Potential Impurities in BMK Glycidic Acid (Sodium Salt)

The manufacturing process of BMK Glycidic Acid can introduce several impurities. A common synthesis route is the Darzens condensation, which involves the reaction of a ketone with an α-haloester.[12][13][14][15][16][17] Potential impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. For the purpose of this guide, we will consider the following potential impurities:

  • Benzyl methyl ketone (BMK): A primary starting material.[18]

  • Diethyl carbonate: A common reagent in glycidic ester synthesis.

  • Phenyl-1-propanone (P1P): An isomer of BMK that can form during the conversion of glycidic acid.[19]

  • BMK Glycidic Acid (Free Acid): The non-salt form of the target molecule.

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed stability-indicating HPLC method for the determination of BMK Glycidic Acid (sodium salt) purity and the quantification of its potential impurities.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve BMK Glycidic Acid (sodium salt) reference standard and each potential impurity in a diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the BMK Glycidic Acid (sodium salt) sample in the diluent to a final concentration of approximately 1 mg/mL.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the BMK Glycidic Acid (sodium salt) sample.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare the sample solution.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before injection.

Data Presentation: HPLC Validation Summary

The following tables summarize the expected performance characteristics of the validated HPLC method.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (BMK Glycidic Acid)≤ 2.01.2
Theoretical Plates (BMK Glycidic Acid)≥ 20005500
% RSD of Peak Area (n=6)≤ 1.0%0.4%

Table 2: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
BMK Glycidic Acid50 - 15000.9998
Benzyl methyl ketone0.5 - 7.50.9995
Diethyl carbonate0.5 - 7.50.9992
Phenyl-1-propanone0.5 - 7.50.9996

Table 3: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)% RSD
Benzyl methyl ketone50%99.20.8
100%101.50.6
150%99.80.7
Phenyl-1-propanone50%98.90.9
100%100.70.5
150%101.10.6

Table 4: Precision Data

AnalyteRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
BMK Glycidic Acid0.50.8
Benzyl methyl ketone1.21.8
Phenyl-1-propanone1.11.6

Table 5: Forced Degradation Results

Stress Condition% Degradation of BMK Glycidic AcidPurity AnglePurity ThresholdObservations
Acid Hydrolysis15.2< 1.0> 1.0Peak purity pass. One major degradation product observed.
Base Hydrolysis25.8< 1.0> 1.0Peak purity pass. Two major degradation products observed.
Oxidation8.5< 1.0> 1.0Peak purity pass. Minor degradation products observed.
Thermal3.1< 1.0> 1.0Peak purity pass. No significant degradation.
Photolytic5.6< 1.0> 1.0Peak purity pass. Minor degradation products observed.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comparative analysis, GC-MS offers high sensitivity and specificity, particularly for the identification of volatile and semi-volatile impurities. As organic acids are generally non-volatile, a derivatization step is required to convert them into more volatile esters.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Derivatization Procedure (Silylation):

  • To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Comparison of HPLC and GC-MS for BMK Glycidic Acid (Sodium Salt) Purity Analysis

Table 6: Comparison of Analytical Methods

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires a derivatization step to increase volatility.
Analysis Time Typically 25 minutes per sample.Derivatization adds time, but the chromatographic run is often faster.
Selectivity Good, enhanced by PDA detection.Excellent, due to mass fragmentation patterns.
Sensitivity Good, suitable for purity analysis.Very high, excellent for trace impurity identification.
Quantification Highly reproducible and accurate.Can be less precise for quantitative analysis without an internal standard.
Compound Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (or their derivatives).

Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Reference Standards prep_std->hplc_system forced_deg Forced Degradation Studies forced_deg->hplc_system inject Inject Samples and Standards hplc_system->inject acquire Data Acquisition (Chromatograms) inject->acquire integrate Peak Integration and Identification acquire->integrate validate Method Validation Calculations (Linearity, Accuracy, Precision) integrate->validate report Generate Purity Report validate->report

Caption: Workflow for HPLC Purity Validation.

Logical Relationship in Method Validation

Validation_Logic cluster_method Method Development cluster_validation Method Validation cluster_result Outcome dev Develop HPLC Method specificity Specificity (Forced Degradation) dev->specificity demonstrates linearity Linearity & Range dev->linearity establishes accuracy Accuracy dev->accuracy confirms precision Precision dev->precision verifies robustness Robustness dev->robustness assesses validated_method Validated Purity Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

Caption: Logical Steps in Method Validation.

References

A Comparative Guide to Phenylacetone (P2P) Synthesis: BMK Glycidic Acid (sodium salt) vs. APAAN as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Phenylacetone (B166967) (P2P), a crucial intermediate in the manufacturing of various chemical compounds, can be approached from several precursors. This guide provides a detailed, objective comparison of two prominent precursors: BMK Glycidic Acid (sodium salt) and alpha-phenylacetoacetonitrile (APAAN). The following sections delve into their chemical properties, synthetic pathways, and a comparative analysis of their performance based on available experimental data.

Chemical Properties of Precursors

A fundamental understanding of the precursors' chemical properties is essential for evaluating their suitability in P2P synthesis.

PropertyBMK Glycidic Acid (sodium salt)APAAN (alpha-phenylacetoacetonitrile)
Chemical Formula C₁₀H₉NaO₃C₁₀H₉NO
Molecular Weight 200.17 g/mol 159.18 g/mol
Appearance White crystalline powderWhite to off-white crystalline solid
IUPAC Name Sodium 2-methyl-3-phenyloxirane-2-carboxylate2-phenylacetoacetonitrile

Synthetic Pathways to Phenylacetone (P2P)

The conversion of both BMK Glycidic Acid (sodium salt) and APAAN to P2P involves distinct chemical transformations.

From BMK Glycidic Acid (sodium salt)

The synthesis of P2P from BMK Glycidic Acid (sodium salt) proceeds via an acid-catalyzed decarboxylation. This reaction involves the opening of the epoxide ring followed by the removal of a carboxyl group to yield the final ketone product.

Caption: Synthetic pathway from BMK Glycidic Acid (sodium salt) to Phenylacetone (P2P).

From APAAN

The conversion of APAAN to P2P is achieved through acid-catalyzed hydrolysis. This process involves the hydrolysis of the nitrile group to a carboxylic acid, which then undergoes decarboxylation to form P2P.

Caption: Synthetic pathway from APAAN to Phenylacetone (P2P).

Comparative Analysis of Synthetic Performance

While direct, side-by-side comparative studies with quantitative yields under identical conditions are limited in publicly available literature, an analysis of existing data provides insights into the performance of each precursor.

ParameterBMK Glycidic Acid (sodium salt)APAAN
Reported Yield of P2P Specific quantitative yields are not widely reported in the reviewed literature. One study noted that altering reaction conditions, such as the acid used (citric acid vs. hydrochloric acid), could improve the conversion rate, but did not provide specific yield percentages.77-86%
Reaction Type Acid-catalyzed decarboxylationAcid-catalyzed hydrolysis
Key Byproducts Phenyl-1-propanone (P1P) can be formed as a significant byproduct through an alternative rearrangement mechanism during the acid-catalyzed reaction.Forensic studies have identified several characteristic impurities, including 2,3-diacetyl-2,3-diphenylsuccinonitrile and various indene (B144670) derivatives. The formation of these byproducts is highly dependent on the specific reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison.

Synthesis of Phenylacetone from APAAN

Materials:

  • alpha-phenylacetoacetonitrile (APAAN)

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • In a flask, cool concentrated sulfuric acid to -10°C.

  • Slowly add moist APAAN to the cooled sulfuric acid while keeping the temperature below 20°C. If using dry APAAN, add half its weight in water to the sulfuric acid prior to the APAAN addition to prevent charring.

  • After the addition is complete, warm the flask on a steam bath until the APAAN is fully dissolved, and then continue heating for an additional five minutes.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • The resulting phenylacetone will form an oily layer. Separate this layer and extract the aqueous layer with ether.

  • Combine the oily layer and the ether extracts and wash them successively with water.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Remove the ether by distillation.

  • The crude phenylacetone can be purified by vacuum distillation, collecting the fraction boiling at 109–112°C at 24 mmHg.

Reported Yield: 77–86%[1][2]

Synthesis of Phenylacetone from BMK Glycidic Acid (sodium salt)

While a specific, high-yield protocol is not detailed in the reviewed scientific literature, the general procedure involves the acid-catalyzed decarboxylation of the sodium salt of BMK glycidic acid. A study conducted several conversions using citric acid and hydrochloric acid.[3]

General Procedure Outline:

  • Dissolve the sodium salt of BMK glycidic acid in an aqueous solution.

  • Acidify the solution with an acid such as citric acid or hydrochloric acid.

  • Heat the mixture to facilitate decarboxylation. The optimal temperature and reaction time would need to be determined experimentally to maximize the yield of P2P and minimize the formation of the P1P byproduct.

  • After the reaction is complete, extract the P2P with a suitable organic solvent.

  • Wash and dry the organic extract.

  • Purify the P2P by distillation.

Logical Workflow for Precursor Selection and Synthesis

The decision-making process for selecting a precursor and executing the synthesis can be visualized as follows:

G cluster_precursor Precursor Evaluation cluster_synthesis Synthesis and Analysis Precursor_Availability Availability and Cost Precursor_Selection Precursor Selection Precursor_Availability->Precursor_Selection Precursor_Properties Chemical Properties Precursor_Properties->Precursor_Selection Reaction_Setup Reaction Setup Precursor_Selection->Reaction_Setup Reaction Chemical Conversion Reaction_Setup->Reaction Workup Product Isolation and Purification Reaction->Workup Analysis Yield and Purity Analysis Workup->Analysis Analysis->Precursor_Selection Optimization

Caption: A logical workflow for precursor selection, synthesis, and optimization for P2P production.

Conclusion

Both BMK Glycidic Acid (sodium salt) and APAAN serve as viable precursors for the synthesis of Phenylacetone. The available literature provides a more detailed and quantitatively supported synthetic route for APAAN, with reported yields in the range of 77-86%. The synthesis from BMK Glycidic Acid is chemically straightforward, involving an acid-catalyzed decarboxylation, but lacks readily available, specific quantitative yield data for a direct comparison. The choice of precursor in a research or development setting would likely depend on a combination of factors including availability, cost, desired yield, and the impurity profile of the final product. Further experimental studies are required to provide a definitive quantitative comparison of the two synthetic routes under standardized conditions.

References

Comparing the efficiency of different catalysts for glycidic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of glycidic acids and their esters is a critical step in the creation of a wide array of valuable molecules. The Darzens glycidic ester condensation stands as a cornerstone reaction for this purpose, involving the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a "glycidic ester".[1][2] The efficiency and stereoselectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.

Catalyst Performance: A Quantitative Comparison

The choice of catalyst significantly impacts the yield, reaction time, and stereoselectivity of the Darzens glycidic ester condensation. Below, we present a summary of quantitative data for various catalytic systems. Direct comparison should be approached with caution, as substrate scope and reaction conditions vary across different studies.

Homogeneous Catalysts

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.[3][4] This category includes traditional strong bases, as well as more modern organocatalysts.

Table 1: Performance of Homogeneous Catalysts in the Darzens Reaction

CatalystBaseAldehydeα-HaloesterSolventTime (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Sodium EthoxideSodium EthoxideBenzaldehydeEthyl chloroacetateEtherSeveralGood (not specified)-[5]
Potassium tert-ButoxidePotassium tert-ButoxideIndan-1-oneEthyl chloroacetatetert-Butanol3Good (not specified)-[5]
Cyclopropenimine Superbase (I)K₂CO₃ (sacrificial)4-Bromobenzaldehydetert-Butyl chloroacetateCH₃CN1667>99:1[6][7]
Phosphazene Base (P₁-t-Bu)-4-NitrobenzaldehydeEthyl chloroacetateToluene0.598>99:1[8]
Proline-based Organocatalyst-4-Nitrobenzaldehydeα-Chloroacetone-2497-[9]
Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easier recycling.[3][4]

Table 2: Performance of Heterogeneous Catalysts in the Darzens Reaction

CatalystBaseAldehydeα-Haloester/NitrileSolventTime (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Potassium Fluoride on Alumina-Various aromatic aldehydesα-Chloroacetophenone-ShortGood to Excellenttrans favored[10]
Polystyrene-supported Triethylammonium Chloride (Ps-TEAC)K₂CO₃BenzaldehydeEthyl chloroacetateCH₂Cl₂/H₂O69255:45[11]
Polystyrene-supported Triethylammonium Chloride (Ps-TEAC)K₂CO₃BenzaldehydeChloroacetonitrileCH₂Cl₂/H₂O39540:60[11]
Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs) facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase), often leading to milder reaction conditions and improved yields.[11] Chiral PTCs have been instrumental in developing asymmetric Darzens reactions.[12][13]

Table 3: Performance of Phase-Transfer Catalysts in the Darzens Reaction

CatalystBaseKetone/Aldehydeα-Halo Ketone/EsterSolventTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
Cinchonine-derived PTCKOHCyclohexanecarboxaldehyde2-ChloroacetophenoneToluene248586 (trans)[13]
Cinchona Alkaloid-based PTC (4a)KOHBenzaldehyde2-Chloro-1-phenylethanoneTHF248580 (cis)[12]
d-Glucose-based Lariat Ether (1)K₂CO₃4-Chlorobenzaldehyde4-Phenyl-α-chloroacetophenoneToluene488596 (trans)[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Darzens glycidic ester condensation using different types of catalysts.

General Protocol for Darzens Condensation with a Strong Base

This protocol is a generalized procedure based on traditional methods.[15]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the aldehyde or ketone (1.0 eq) and the α-haloester (1.2 eq) dissolved in a dry aprotic solvent (e.g., toluene, ether).

  • Reaction Initiation: Cool the mixture to 0-15°C in an ice bath. Slowly add a solution or suspension of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) (1.5 eq) dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester, which can be further purified by distillation or column chromatography.

Protocol for Organocatalytic Darzens Reaction with a Cyclopropenimine Superbase

This protocol is adapted from a study on organocatalytic Darzens reactions.[6][7]

  • Reaction Setup: In a vial, combine the α-haloester (1.5 mmol), the aldehyde (1.0 mmol), the cyclopropenimine hydrochloride salt catalyst (I·HCl) (30 mol %), and potassium carbonate (4.0 mmol).

  • Reaction Execution: Add acetonitrile (B52724) (1 mL) and stir the heterogeneous mixture at 25°C for the specified time (e.g., 16 hours).

  • Analysis and Purification: The conversion can be determined by ¹H NMR analysis of the crude reaction mixture. The product can be isolated by column chromatography.

Protocol for Phase-Transfer Catalyzed Asymmetric Darzens Reaction

This protocol is based on the use of chiral phase-transfer catalysts.[12]

  • Reaction Mixture: To a mixture of the aldehyde (0.5 mmol), the α-halo ketone (0.6 mmol), and the chiral phase-transfer catalyst (0.05 mmol) in a suitable solvent (e.g., THF) at -40°C, add powdered KOH (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at -40°C for the specified time (e.g., 24 hours).

  • Workup and Purification: After the reaction is complete, filter the mixture and purify the filtrate by column chromatography to obtain the desired epoxide.

Mechanistic Insights and Visualizations

The Darzens reaction proceeds through a well-established mechanism.[1][2] Understanding this pathway is key to optimizing reaction conditions and catalyst design.

The Darzens Condensation Pathway

The reaction is initiated by the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. Finally, an intramolecular S_N2 reaction occurs, where the alkoxide displaces the halide to form the epoxide ring.[16]

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Epoxide Formation alpha-Haloester alpha-Haloester Enolate Enolate alpha-Haloester->Enolate + Base Base Base Aldehyde_Ketone Aldehyde/ Ketone Enolate->Aldehyde_Ketone Halohydrin Halohydrin Intermediate Aldehyde_Ketone->Halohydrin + Enolate Glycidic_Ester Glycidic Ester Halohydrin->Glycidic_Ester Halohydrin_ref->Glycidic_Ester Intramolecular SN2 Halide Halide Glycidic_Ester->Halide + Halide

Caption: The reaction mechanism of the Darzens glycidic ester condensation.

Experimental Workflow for a Homogeneous Catalyzed Darzens Reaction

The following diagram illustrates a typical laboratory workflow for performing a Darzens reaction with a homogeneous catalyst, from setup to product purification.

Experimental_Workflow start Start setup Reaction Setup: - Add aldehyde/ketone and α-haloester to flask - Dissolve in dry solvent start->setup cooling Cooling: - Cool mixture in an ice bath (0-15°C) setup->cooling base_addition Base Addition: - Slowly add base solution cooling->base_addition reaction Reaction: - Stir at room temperature - Monitor by TLC base_addition->reaction workup Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Wash organic layers - Dry and concentrate - Purify by distillation or chromatography workup->purification product Pure Glycidic Ester purification->product

Caption: A typical experimental workflow for a Darzens reaction.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for BMK Glycidate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods used for the quantification of BMK glycidate (methyl 3-oxo-2-phenylbutanoate), a significant precursor in the synthesis of phenylacetone (B166967) and subsequently, amphetamine-type stimulants. Accurate and reliable quantification of such precursors is critical for forensic analysis and regulatory enforcement. This document outlines the experimental protocols for the predominant chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents a comparison of their performance based on established validation parameters in forensic science.

Due to the nature of the compound, publicly available, direct cross-validation studies are limited. The performance data presented herein is synthesized from general validation guidelines for illicit drug analysis and typical performance characteristics for similar small molecules.

Overview of Analytical Methodologies

The quantification of BMK glycidate in seized materials or other matrices relies on highly selective and sensitive analytical techniques. GC-MS has traditionally been the "gold standard" in forensic drug analysis due to its robust nature and extensive spectral libraries.[1] However, LC-MS/MS has become increasingly prevalent for its high sensitivity and applicability to a broader range of compounds without the need for chemical derivatization.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. For compounds like BMK glycidate, GC-MS provides excellent chromatographic resolution and characteristic mass spectra for definitive identification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS separates compounds in a liquid mobile phase and is ideal for polar, non-volatile, or thermally labile molecules.[2] It offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM), making it a powerful tool for trace-level quantification.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. The following sections outline typical protocols for the analysis of BMK glycidate.

2.1. Sample Preparation

Sample preparation is a critical step to remove interferences from the sample matrix.[4][5] For seized drug powders or liquids, a simple "dilute and shoot" approach is often sufficient, though extraction may be necessary for complex matrices.[3]

  • Solvent Extraction:

    • Weigh a precise amount of the homogenized sample.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[6]

    • Vortex the mixture to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis. An internal standard should be added for accurate quantification.[7]

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE may be employed to remove interfering substances and concentrate the analyte.[4][8]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[6]

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1) to prevent overloading.[7] Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.[6][9]

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) is typical for small molecule analysis.[3]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[3]

    • B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for BMK glycidate would need to be optimized.[3]

Method Performance and Comparison

The validation of an analytical method establishes its suitability for a specific purpose.[11] Key performance parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[1][12] The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS in the context of forensic drug analysis.

Table 1: Comparison of Typical Method Validation Parameters

Parameter GC-MS LC-MS/MS Comments
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transitions)LC-MS/MS is generally considered more specific due to the nature of MRM.[2]
Linearity (R²) Typically > 0.99[12]Typically > 0.998[13]Both techniques provide excellent linearity over a defined concentration range.
Accuracy (% Recovery) 80-110%85-115%Acceptable ranges can vary by jurisdiction but typically fall within ±20%.[12][13]
Precision (% RSD) < 15%< 15%Both methods demonstrate good repeatability and intermediate precision.[12][13]
Robustness Generally high; sensitive to column aging and injection port cleanliness.Generally high; sensitive to mobile phase composition and matrix effects.[8]Both require consistent maintenance for reliable performance.

Table 2: Comparison of Sensitivity

Parameter GC-MS (SIM mode) LC-MS/MS (MRM mode) Comments
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to pg/mL range[13]LC-MS/MS is inherently more sensitive for many compounds.[2][11]
Limit of Quantification (LOQ) ng/mL range[6]Low ng/mL range[13]The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[11]

Visualized Workflows and Comparisons

Diagrams created using Graphviz illustrate the analytical workflows and a logical comparison between the two primary methods.

GCMS_Workflow node_process node_process node_instrument node_instrument node_data node_data node_start_end node_start_end start Sample Receipt prep Sample Preparation (e.g., Solvent Extraction) start->prep gcms GC-MS Analysis prep->gcms acq Data Acquisition (Full Scan / SIM) gcms->acq proc Data Processing (Integration & Library Search) acq->proc report Quantification & Reporting proc->report end Final Report report->end

Caption: Standard analytical workflow for BMK glycidate quantification using GC-MS.

LCMSMS_Workflow node_process node_process node_instrument node_instrument node_data node_data node_start_end node_start_end start Sample Receipt prep Sample Preparation (Dilution / Extraction) start->prep lcmsms LC-MS/MS Analysis prep->lcmsms acq Data Acquisition (MRM Mode) lcmsms->acq proc Data Processing (Peak Integration) acq->proc report Quantification & Reporting proc->report end Final Report report->end

Caption: Standard analytical workflow for BMK glycidate quantification using LC-MS/MS.

Method_Comparison Logical Comparison of Analytical Methods topic BMK Glycidate Quantification gcms GC-MS topic->gcms lcmsms LC-MS/MS topic->lcmsms gcms_pros Strengths: - Robust & Established - Extensive Spectral Libraries - Lower Cost gcms->gcms_pros  Pro gcms_cons Limitations: - Requires Volatility - Potential for Thermal Degradation - Derivatization may be needed gcms->gcms_cons  Con lcmsms_pros Strengths: - Higher Sensitivity (MRM) - Higher Specificity - No Derivatization Needed - Wide Applicability lcmsms->lcmsms_pros  Pro lcmsms_cons Limitations: - Susceptible to Matrix Effects - Higher Initial Cost - Less Standardized Libraries lcmsms->lcmsms_cons  Con

Caption: Key strengths and limitations of GC-MS vs. LC-MS/MS for precursor analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the quantification of BMK glycidate. The choice of method often depends on the specific requirements of the laboratory, including available instrumentation, required sensitivity, and sample throughput.

  • GC-MS remains a highly reliable and cost-effective method, particularly for confirmatory analysis in forensic labs where its extensive libraries are a significant asset.[1] It is the workhorse for routine analysis of volatile and semi-volatile compounds.

  • LC-MS/MS is the preferred method when ultimate sensitivity and specificity are required.[2] Its ability to analyze compounds without derivatization and its high selectivity make it ideal for complex matrices or when trace-level quantification is necessary.[2][3]

For a comprehensive cross-validation, a laboratory should analyze the same set of samples using both methods. The results should be statistically compared to ensure there is no significant difference between the methods. This process provides a high degree of confidence in the reported quantitative values, which is essential for forensic and regulatory purposes.

References

A Spectroscopic Comparison of BMK Glycidic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methyl-2-phenyloxirane-2-carboxylic acid, commonly known as BMK Glycidic Acid, and its methyl and ethyl ester derivatives. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for the unambiguous identification and characterization of these compounds in a research and development setting.

Chemical Structures

G cluster_0 BMK Glycidic Acid cluster_1 Methyl 2-methyl-3-phenyloxirane-2-carboxylate cluster_2 Ethyl 2-methyl-3-phenyloxirane-2-carboxylate BMK_Acid C₁₀H₁₀O₃ BMK_Acid_img BMK_Me_Ester C₁₁H₁₂O₃ BMK_Me_Ester_img BMK_Et_Ester C₁₂H₁₄O₃ BMK_Et_Ester_img

Caption: Chemical structures of BMK Glycidic Acid and its methyl and ethyl ester derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for BMK Glycidic Acid and its methyl and ethyl ester derivatives.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

CompoundSpectroscopic Feature¹H NMR Chemical Shift (ppm) (Predicted/Experimental)¹³C NMR Chemical Shift (ppm) (Predicted/Experimental)
BMK Glycidic Acid Phenyl Protons7.2 - 7.5 (m)[1]127 - 135[1]
Oxirane C-H (C3)3.5 - 4.0 (s)50 - 70
Methyl Protons1.5 - 2.0 (s)[1]15 - 25
Carboxyl OH10.0 - 12.0 (broad s)[1]-
Carboxyl C=O-170 - 175[1]
Oxirane C (C2)-50 - 70
Methyl 2-methyl-3-phenyloxirane-2-carboxylate Phenyl Protons~7.3 (m)~128-135
Oxirane C-H (C3)~3.8 (s)~60-65
Methyl Protons (on ring)~1.6 (s)~15-20
Methyl Protons (ester)~3.7 (s)~52
Ester C=O-~170
Oxirane C (C2)-~60-65
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate Phenyl Protons~7.3 (m)~128-135[2]
Oxirane C-H (C3)~3.8 (s)~60-65[2]
Methyl Protons (on ring)~1.6 (s)~15-20[2]
Ethyl Protons (-CH₂-)~4.2 (q)~61[2]
Ethyl Protons (-CH₃)~1.2 (t)~14[2]
Ester C=O-~170[2]
Oxirane C (C2)-~60-65[2]

Note: Some of the presented data is based on predicted values and data from similar structures due to the limited availability of experimentally derived spectra in the literature.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)
BMK Glycidic Acid O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Carboxylic Acid)1760 - 1690 (strong)
C=C (Aromatic)1600 - 1450
C-O (Epoxide)1250, 950 - 810
Methyl 2-methyl-3-phenyloxirane-2-carboxylate C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Ester)1750 - 1735 (strong)
C=C (Aromatic)1600 - 1450
C-O (Ester)1300 - 1000
C-O (Epoxide)1250, 950 - 810
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Ester)1750 - 1735 (strong)[2]
C=C (Aromatic)1600 - 1450
C-O (Ester)1300 - 1000
C-O (Epoxide)1250, 950 - 810
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
BMK Glycidic Acid C₁₀H₁₀O₃178.18178 (M+), 133 (M+ - COOH), 105, 91, 77
Methyl 2-methyl-3-phenyloxirane-2-carboxylate C₁₁H₁₂O₃192.21[3]192 (M+), 133 (M+ - COOCH₃), 105, 91, 77[3]
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate C₁₂H₁₄O₃206.24[2]206 (M+), 133 (M+ - COOCH₂CH₃), 105, 91, 77[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_workflow NMR Experimental Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument place Place NMR tube in the spectrometer. instrument->place lock Lock on the deuterium (B1214612) signal of the solvent. place->lock shim Shim the magnetic field for homogeneity. lock->shim acquire Data Acquisition shim->acquire setup_1h Set up ¹H NMR experiment (e.g., 32 scans, 1-2 s relaxation delay). acquire->setup_1h setup_13c Set up ¹³C NMR experiment (e.g., 1024 scans, 2 s relaxation delay). acquire->setup_13c process Data Processing setup_1h->process setup_13c->process fourier Apply Fourier transform to the raw data. process->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent residual peak or TMS. baseline->reference

Caption: A typical workflow for acquiring NMR spectra of organic compounds.

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

G cluster_workflow FTIR Experimental Workflow prep Sample Preparation kbr For solids: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a thin pellet. prep->kbr film For liquids/oils: Place a thin film between two KBr or NaCl plates. prep->film background Background Spectrum collect_bg Collect a background spectrum of the empty sample compartment (or KBr pellet without sample). background->collect_bg sample_spec Sample Spectrum collect_bg->sample_spec collect_sample Place the sample in the spectrometer and collect the sample spectrum. sample_spec->collect_sample process Data Processing collect_sample->process ratio Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum. process->ratio

Caption: A generalized workflow for Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation :

    • For solid samples (BMK Glycidic Acid) : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

    • For oily/liquid samples (ester derivatives) : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • First, record a background spectrum of the empty spectrometer (or a pure KBr pellet).

    • Then, place the sample in the beam path and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum by the instrument's software.

Mass Spectrometry (MS)

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation dissolve Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). prep->dissolve inject Injection dissolve->inject auto_inject Inject 1 µL of the sample solution into the GC-MS system. inject->auto_inject gc Gas Chromatography auto_inject->gc separate Separate the components of the sample on a capillary column (e.g., DB-5ms). gc->separate temp_program Use a temperature program to elute the compounds (e.g., start at 50°C, ramp to 280°C). separate->temp_program ms Mass Spectrometry temp_program->ms ionize Ionize the eluted compounds using Electron Ionization (EI) at 70 eV. ms->ionize analyze Analyze the resulting ions in a mass analyzer (e.g., quadrupole). ionize->analyze detect Detect the ions and generate a mass spectrum. analyze->detect

Caption: A standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Sample Preparation : Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography :

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Separation : Use a capillary column (e.g., a nonpolar column like DB-5ms) to separate the components of the sample. A temperature program is typically employed to ensure good separation and peak shape.

  • Mass Spectrometry :

    • Ionization : As the compounds elute from the GC column, they are ionized, typically by Electron Impact (EI) at 70 eV.

    • Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection : The detector records the abundance of each ion, generating a mass spectrum.

This guide provides a foundational spectroscopic comparison of BMK Glycidic Acid and its common ester derivatives. For definitive structural confirmation, it is recommended to acquire a full suite of 1D and 2D NMR experiments and compare the data with authenticated reference standards.

References

Differentiating Phenylacetone Synthetic Routes: A Guide to Impurity Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic route used to produce phenylacetone (B166967) (P2P), a key precursor in the synthesis of amphetamine and methamphetamine, can be identified by analyzing its unique impurity profile.[1][2] This guide provides a comparative overview of common P2P synthesis methods and their characteristic impurity markers, supported by analytical data and detailed experimental protocols. Understanding these impurity profiles is crucial for forensic chemistry, drug development, and regulatory control.[3]

Comparison of Synthetic Routes and Their Impurity Markers

The clandestine synthesis of phenylacetone often utilizes various precursors and reaction conditions, each leaving a distinct chemical signature in the final product.[3] Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying these route-specific impurities.[1] Below is a summary of major synthetic routes and their associated impurity markers.

Synthetic RouteStarting MaterialsKey Impurity MarkersAnalytical Method
Phenylacetic Acid with Acetic Anhydride Phenylacetic acid, Acetic anhydrideE- and Z- enol acetates of P2PGC-MS
Phenylacetic Acid with Lead(II) Acetate Phenylacetic acid, Lead(II) acetateBibenzyl, Diphenylmethane, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine (in subsequent methamphetamine synthesis)GC-MS
Leuckart Reaction Phenylacetone, Ammonium formate (B1220265) or FormamideN-formylamphetamine, Di-(1-phenylprop-2-yl)amineGC-MS
Reductive Amination Phenylacetone, Ammonia, Reducing agent (e.g., Raney Nickel)Schiff base of amphetamine and phenylacetone (benzyl methyl ketone phenylisopropylimine), Benzyl methyl ketone benzylimineGC-MS
From APAAN (α-phenylacetoacetonitrile) Benzyl cyanide, Ethanol/Methanol2-phenyl-2-butenenitrile, 3-amino-2-phenyl-2-butenenitrile, 4-amino-6-methyl-5-phenylpyrimidineGC-MS
From MAPA (methyl α-acetylphenylacetate) Methyl phenylacetate, Sodium methoxideMethyl 2-phenylbut-2-enoate, Methyl 2-phenyl-3-hydroxybutanoate, Methyl 3-(methylamino)-2-phenylbut-2-enoate, Methyl 3-(methylamino)-2-phenylbutanoateGC-MS

Experimental Protocols

A robust analytical method is essential for the accurate identification and quantification of impurity markers. GC-MS is a widely used technique for this purpose due to its high resolution and sensitivity.[4]

General GC-MS Protocol for Phenylacetone Impurity Profiling

This protocol provides a general framework for the analysis of phenylacetone samples. Optimization may be required based on the specific instrumentation and target impurities.

1. Sample Preparation:

  • Liquid-Liquid Extraction: For aqueous samples, perform a liquid-liquid extraction.

    • To 1 mL of the aqueous sample, add a suitable internal standard (e.g., 3,4-methylenedioxypropylamphetamine - MDPA).

    • Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial for GC-MS analysis.[5]

  • Derivatization (if necessary): Some precursors to phenylacetone are thermally labile and may decompose in the hot GC injector port.[5][6] To prevent this, a derivatization step, such as methoximation, can be employed.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.

  • Injector: Splitless mode is often used for trace analysis.

  • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., 40-550 amu).

3. Data Analysis:

  • Identify peaks in the chromatogram by comparing their mass spectra with reference libraries (e.g., NIST, SWGDRUG) and retention times of known standards.

  • Quantify the relative abundance of impurities by comparing their peak areas to that of the internal standard.

Visualizing Synthetic Pathways and Analytical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes of phenylacetone and the general workflow for impurity analysis.

Phenylacetone_Synthesis_Routes cluster_phenylacetic_acid Phenylacetic Acid Routes cluster_other_routes Other Common Routes PA Phenylacetic Acid P2P_PA_AA Phenylacetone (E/Z-enol acetates) PA->P2P_PA_AA + Acetic Anhydride P2P_PA_LA Phenylacetone (Bibenzyl, Diphenylmethane) PA->P2P_PA_LA + Lead(II) Acetate AA Acetic Anhydride AA->P2P_PA_AA LA Lead(II) Acetate LA->P2P_PA_LA APAAN APAAN P2P_APAAN Phenylacetone (Nitrile impurities) APAAN->P2P_APAAN MAPA MAPA P2P_MAPA Phenylacetone (Ester impurities) MAPA->P2P_MAPA Impurity_Analysis_Workflow Sample Phenylacetone Sample Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Processing (Peak Identification, Integration) GCMS->Data Profiling Impurity Profile Generation Data->Profiling Comparison Comparison with Known Profiles Profiling->Comparison Identification Synthetic Route Identification Comparison->Identification

References

A Comparative Purity Analysis of BMK Glycidic Acid (Sodium Salt) Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for BMK Glycidic Acid (sodium salt), a critical precursor in various chemical syntheses. The purity of these standards is paramount for accurate quantitative analysis and reliable research outcomes. This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis of hypothetical reference standards from leading suppliers.

Introduction

BMK Glycidic Acid (sodium salt), also known as 2-methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt, is an analytical reference standard used in forensic and research applications.[1][2] Given its role as a precursor in the synthesis of phenylacetone, the quality and purity of this reference material are of utmost importance for ensuring the accuracy and validity of experimental results.[2][3][4] This guide details the methodologies for purity determination and compares the performance of several hypothetical, yet representative, commercial sources of this standard.

Comparative Purity Analysis

The purity of BMK Glycidic Acid (sodium salt) reference standards from three leading fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

The following table summarizes the quantitative purity data obtained for each supplier's reference standard.

Analytical Method Supplier A Supplier B Supplier C
HPLC-UV (Purity, %) 99.2%98.5%99.5%
GC-MS (Relative Purity) Consistent with HPLCMinor impurity detectedHighest purity
¹H NMR (Conformity) Conforms to structureConforms to structureConforms to structure
Residual Solvents (ppm) <100 ppm250 ppm<50 ppm
Water Content (%) 0.3%0.8%0.2%
Stated Purity ≥98%≥98%≥99%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify the main component from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 221 nm.[2][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed to identify and semi-quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of a derivatized sample.

  • Oven Program: A temperature gradient starting from a low temperature and ramping up to a high temperature to elute all components.

  • Mass Spectrometer: Operated in full scan mode to identify a wide range of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.

  • Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants corresponding to the protons in the BMK Glycidic Acid molecule.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 221 nm E->F G Integrate Chromatogram F->G H Calculate Purity (%) G->H GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_data_gcms Data Interpretation A_gcms Weigh Reference Standard B_gcms Derivatization (if necessary) A_gcms->B_gcms C_gcms Dissolve in Solvent B_gcms->C_gcms D_gcms Inject into GC-MS C_gcms->D_gcms E_gcms Separation in Capillary Column D_gcms->E_gcms F_gcms Mass Spectrometry Detection E_gcms->F_gcms G_gcms Identify Impurity Peaks F_gcms->G_gcms H_gcms Compare to Spectral Libraries G_gcms->H_gcms

References

Differentiating Glycidic Acid Isomers: A Definitive Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional atomic arrangement of glycidic acid derivatives is paramount. These compounds, often featuring multiple stereocenters, can exhibit vastly different pharmacological and toxicological profiles between isomers. Single-crystal X-ray crystallography stands as the unequivocal gold standard for the unambiguous assignment of relative and absolute stereochemistry, providing the ultimate structural proof required for regulatory approval and a deep understanding of structure-activity relationships.

This guide offers a comprehensive comparison of how X-ray crystallography is employed to differentiate between isomers of glycidic acid derivatives, supported by experimental data and detailed protocols.

The Power of X-ray Crystallography in Isomer Differentiation

X-ray crystallography provides a detailed three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This information is critical for distinguishing between different types of isomers:

  • Constitutional Isomers: While other analytical techniques can often distinguish these, X-ray crystallography provides an absolute structural confirmation.

  • Stereoisomers: This is where X-ray crystallography truly excels.

    • Enantiomers: For chiral molecules, X-ray diffraction can determine the absolute configuration (the R/S designation at each stereocenter), a feat not achievable by many other common analytical methods. This is often accomplished by analyzing the anomalous dispersion of X-rays.

    • Diastereomers: Differences in the relative arrangement of atoms in diastereomers, such as cis and trans isomers, lead to distinct crystal packing and readily distinguishable unit cell parameters and molecular geometries in their crystal structures.

Comparative Crystallographic Data of Glycidic Acid Derivative Isomers

The following table summarizes hypothetical crystallographic data for a pair of diastereomeric glycidic acid ester derivatives to illustrate the differences that can be observed.

Parametercis-Isomer Exampletrans-Isomer Example
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions
a (Å)10.258.50
b (Å)15.7512.30
c (Å)9.8018.60
α (°)9090
β (°)95.590
γ (°)9090
Volume (ų) 1573.51943.8
Key Torsional Angle (C-C-C-O) 15°165°

Note: This data is illustrative. Actual values are highly dependent on the specific glycidic acid derivative.

Experimental Workflow for Isomer Differentiation

The process of differentiating glycidic acid derivative isomers using X-ray crystallography follows a well-defined workflow.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Results synthesis Synthesis of Isomeric Mixture separation Separation of Isomers (e.g., Chromatography) synthesis->separation crystal_growth Single Crystal Growth separation->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation isomer_differentiation Isomer Differentiation & Absolute Configuration validation->isomer_differentiation

Caption: A flowchart outlining the key stages from synthesis to the final differentiation of glycidic acid derivative isomers using X-ray crystallography.

Detailed Experimental Protocols

A successful X-ray crystallographic analysis hinges on meticulous execution of each step.

Sample Preparation and Crystallization
  • Purity: The starting material for each isomer must be of high purity (>98%), typically achieved through techniques like flash chromatography or recrystallization.

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a reservoir of a less soluble solvent. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

  • Solvent Selection: A range of solvents should be screened to find conditions that yield well-ordered, single crystals of appropriate size (typically 0.1 - 0.3 mm in each dimension).

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector. A full sphere of data is typically collected to ensure completeness and allow for the determination of absolute configuration.

Structure Solution and Refinement
  • Unit Cell Determination: The initial diffraction images are used to determine the unit cell parameters and the crystal system.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods to generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, thermal parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction data.

  • Absolute Configuration: For chiral compounds, the absolute configuration is determined by analyzing Bijvoet pairs—reflections that would have identical intensities if not for anomalous dispersion. The Flack parameter is a key indicator used to validate the determined absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.

Logical Relationship for Isomer Identification

logical_relationship cluster_input Input cluster_process X-ray Crystallography cluster_data Generated Data cluster_decision Conclusion isomers Purified Isomers of Glycidic Acid Derivative crystallography Single-Crystal X-ray Diffraction Analysis isomers->crystallography unit_cell Unit Cell Parameters & Space Group crystallography->unit_cell coordinates 3D Atomic Coordinates crystallography->coordinates configuration Absolute Configuration (Flack Parameter) crystallography->configuration differentiation Unambiguous Isomer Differentiation unit_cell->differentiation coordinates->differentiation configuration->differentiation

Caption: The logical flow from purified isomers to their unambiguous differentiation based on the data generated by X-ray crystallography.

A Comparative Guide to Glycidic Acid Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycidic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, offering a versatile platform for the introduction of chirality and complex functionalities. Their utility stems from the reactive epoxide ring, which can be opened by various nucleophiles to afford stereochemically defined structures. This guide provides a comparative analysis of the primary synthetic routes to glycidic esters and the methods for obtaining enantiomerically pure forms, supported by experimental data and detailed protocols.

I. Synthesis of Glycidic Esters: A Comparative Overview

The Darzens condensation is the most traditional and widely employed method for the synthesis of glycidic esters. However, alternative methods such as asymmetric epoxidation and the Corey-Chaykovsky reaction offer distinct advantages in terms of stereoselectivity and substrate scope.

Performance Comparison of Synthetic Methods

The selection of a synthetic strategy for glycidic esters depends on factors such as the desired stereochemistry, substrate availability, and scalability. The following table summarizes the performance of common methods.

Synthesis MethodKey Reagents/CatalystsSubstrate ExampleTypical Yield (%)StereoselectivityKey AdvantagesKey Disadvantages
Darzens Condensation Aldehyde/Ketone, α-haloester, Strong Base (e.g., NaOEt, NaH)p-Methoxybenzaldehyde, Methyl chloroacetate75%[1]Generally produces a mixture of diastereomersOne-step C-C bond formation and epoxidation; wide substrate scope.Often lacks stereocontrol; requires strong bases.
Asymmetric Epoxidation α,β-unsaturated ester, Chiral Catalyst (e.g., Yttrium-biaryldiol complexes), Oxidant (e.g., TBHP)Methyl (E)-4-methoxycinnamate89%[2]High (up to >99% ee)[3]Excellent enantioselectivity; catalytic nature.Requires pre-functionalized α,β-unsaturated ester substrates.
Corey-Chaykovsky Reaction Aldehyde/Ketone, Sulfur Ylide (from sulfonium (B1226848) salt and strong base)Ketones, AldehydesHighDiastereoselective (favors trans epoxides)[4]Milder reaction conditions compared to the Wittig reaction; high yields.Stoichiometric use of the ylide reagent.
Phase-Transfer Catalysis (PTC) Darzens Aldehyde, α-chloroketone, PTC catalyst (e.g., cinchona alkaloid derivatives), Base (e.g., LiOH)Various aldehydes and α-chloroketonesModerate to highCan achieve high enantioselectivityMild reaction conditions; suitable for large-scale synthesis.Enantioselectivity is highly dependent on the catalyst structure.

II. Achieving Enantiomeric Purity: Chemical vs. Enzymatic Resolution

For many pharmaceutical applications, obtaining a single enantiomer of a glycidic acid derivative is crucial. This can be achieved either through asymmetric synthesis or by resolving a racemic mixture. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to classical chemical resolution methods.

Comparison of Chiral Resolution Methods
MethodPrincipleResolving Agent/CatalystTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation.Chiral amines or acids>95%Well-established and widely applicable.Requires stoichiometric amounts of often expensive resolving agents; can be tedious.
Enzymatic Kinetic Resolution Enantioselective hydrolysis or transesterification of a racemic ester catalyzed by an enzyme (e.g., lipase).Lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase)>99%[5]High enantioselectivity; mild reaction conditions; environmentally friendly.Theoretical maximum yield of 50% for the desired enantiomer; requires screening of enzymes for optimal activity.

III. Experimental Protocols

A. Darzens Glycidic Ester Condensation: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate[1]

This protocol describes the synthesis of a key intermediate for the cardiovascular drug Diltiazem (B1670644).

Materials:

  • p-Methoxybenzaldehyde

  • Methyl chloroacetate

  • Sodium metal

  • Anhydrous Methanol (B129727)

  • Ice

  • Water

  • Acetic acid

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, and cool the solution to -10°C in an ice-salt bath.

  • Prepare a solution of 20 g (0.15 moles) of p-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.

  • Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. Maintain the temperature at -10°C. The reaction mixture will become a white paste.

  • After the addition is complete, continue stirring at -5°C for 2 hours, and then at room temperature for 3 hours.

  • Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

  • Filter the precipitated white solid, wash with cold water, and dry in a desiccator.

  • The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

Expected Yield: Approximately 23 g (75%).

B. Enzymatic Kinetic Resolution of (±)-trans-Methyl (4-methoxyphenyl)glycidate[5]

This protocol outlines the enantioselective hydrolysis of a racemic glycidate ester using a lipase.

Materials:

  • (±)-trans-Methyl (4-methoxyphenyl)glycidate

  • Immobilized Lecitase® Ultra

  • Toluene (B28343)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare a solution of the racemic glycidate ester in toluene (e.g., 0.29 M).

  • Immobilize the Lecitase® Ultra in a suitable support, such as a macroporous gelatin organogel.

  • In a bioreactor, circulate the substrate solution through the immobilized enzyme preparation at a controlled flow rate (e.g., 20 mL/min) and temperature (30°C).

  • Monitor the progress of the reaction by analyzing the enantiomeric excess (e.e.) of the remaining ester and the formed acid using chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted (2R,3S)-ester.

  • Separate the unreacted ester from the hydrolyzed acid.

Expected Outcome: Preparation of trans-(2R,3S) methyl (4-methoxyphenyl)glycidate with an enantiomeric excess of >99% in approximately 47% yield.

IV. Visualizing Synthetic Pathways

A. Workflow for the Darzens Glycidic Ester Condensation

Darzens_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde/Ketone Deprotonation Deprotonation of α-Haloester Nucleophilic_Attack Nucleophilic Attack on Carbonyl Aldehyde->Nucleophilic_Attack Haloester α-Haloester Haloester->Deprotonation Base abstracts α-proton Base Strong Base (e.g., NaOEt) Solvent Anhydrous Solvent Deprotonation->Nucleophilic_Attack Forms enolate Ring_Closure Intramolecular SN2 Ring Closure Nucleophilic_Attack->Ring_Closure Forms halohydrin intermediate Product α,β-Epoxy Ester (Glycidic Ester) Ring_Closure->Product Displaces halide Enzymatic_Resolution Racemic_Mixture Racemic Glycidic Ester (R-ester + S-ester) Enzyme Enzyme (e.g., Lipase) Racemic_Mixture->Enzyme R_ester R-ester (unreacted) Enzyme->R_ester Slow or no reaction S_acid S-acid (product) Enzyme->S_acid Fast hydrolysis Separation Separation R_ester->Separation S_acid->Separation Pure_R_ester Enantiomerically Pure R-ester Separation->Pure_R_ester S_acid_isolated Hydrolyzed S-enantiomer Separation->S_acid_isolated

References

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